CPP9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H76N20O8 |
|---|---|
Poids moléculaire |
1097.3 g/mol |
Nom IUPAC |
3-[(2S,5R,8S,11S,14R,17S,20R)-5-benzyl-11,14,17,20-tetrakis[3-(diaminomethylideneamino)propyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propanamide |
InChI |
InChI=1S/C51H76N20O8/c52-40(72)21-20-37-45(77)70-38(27-29-10-2-1-3-11-29)47(79)71-39(28-30-18-19-31-12-4-5-13-32(31)26-30)46(78)68-36(17-9-25-64-51(59)60)43(75)66-34(15-7-23-62-49(55)56)41(73)65-33(14-6-22-61-48(53)54)42(74)67-35(44(76)69-37)16-8-24-63-50(57)58/h1-5,10-13,18-19,26,33-39H,6-9,14-17,20-25,27-28H2,(H2,52,72)(H,65,73)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H,70,77)(H,71,79)(H4,53,54,61)(H4,55,56,62)(H4,57,58,63)(H4,59,60,64)/t33-,34+,35+,36-,37-,38+,39-/m0/s1 |
Clé InChI |
WVBOCYPQZGZLLP-KNEAGCMXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Intrinsic Executioner: A Technical Guide to the Mechanism of Action of Caspase-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the function of Caspase-9 (CPP9), a critical initiator caspase in the intrinsic pathway of apoptosis. A comprehensive understanding of its activation, regulation, and downstream signaling is pivotal for the development of novel therapeutics targeting apoptosis-related diseases such as cancer and neurodegenerative disorders.
Executive Summary
Caspase-9 is a cysteine-aspartic protease that functions as a key initiator of the intrinsic apoptotic pathway.[1] Synthesized as an inactive zymogen, pro-caspase-9, it undergoes a tightly regulated activation process in response to intracellular stress signals.[2] This process is centered around the formation of a large multi-protein complex known as the apoptosome.[3][4] Once activated, Caspase-9 initiates a proteolytic cascade by cleaving and activating downstream effector caspases, primarily Caspase-3 and Caspase-7, thereby committing the cell to a programmed death.[1][5] Beyond its canonical role in apoptosis, emerging evidence highlights non-apoptotic functions of Caspase-9 in processes such as necroptosis, cellular differentiation, and mitochondrial homeostasis.[1][3]
Structure and Synthesis of Pro-Caspase-9
Pro-caspase-9 is synthesized as a single-chain polypeptide. Like other initiator caspases, it possesses three key domains:
-
N-terminal Pro-domain: This region contains a Caspase Activation and Recruitment Domain (CARD).[1][2] The CARD is essential for the recruitment of pro-caspase-9 to the apoptosome through homotypic interactions with the CARD of Apaf-1.[2]
-
Large Catalytic Subunit (p20): Contains the active site cysteine residue.
-
Small Catalytic Subunit (p10): Contributes to the formation of the active enzyme.[2]
The active site motif of Caspase-9 is QACGG, which differs slightly from the more common QACRG motif found in other caspases.[1]
The Core Mechanism: Apoptosome-Mediated Activation
The activation of Caspase-9 is a multi-step process triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to mitochondrial outer membrane permeabilization (MOMP).[4][5]
The Intrinsic Apoptosis Signaling Pathway
The canonical activation pathway for Caspase-9 is initiated by intracellular stress signals that converge on the mitochondria. This leads to the release of cytochrome c into the cytosol.[6] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[5] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric, wheel-like structure known as the apoptosome.[3][7] The exposed CARD domains on the Apaf-1 oligomer then recruit pro-caspase-9 molecules via their own CARD domains.[1] This recruitment to the apoptosome is the critical step leading to Caspase-9 activation.[8]
Proximity-Induced Dimerization and Activation
Once recruited to the apoptosome, the high local concentration of pro-caspase-9 molecules facilitates their proximity-induced dimerization.[3][4] This dimerization is the key activation mechanism, rather than proteolytic cleavage itself.[2] Dimerization forces a conformational change that brings the catalytic subunits of two pro-caspase-9 monomers together to form a single active site.[3] While the uncleaved dimer is active, this activation is followed by autocatalytic cleavage at Asp-315, which stabilizes the active dimer and further commits the cell to apoptosis.[3][9]
There are two proposed models for the activation of Caspase-9 on the apoptosome:
-
Induced Conformation Model: Binding to the Apaf-1 apoptosome induces a conformational change in pro-caspase-9 that is required for its activation.[2]
-
Proximity-Induced Dimerization Model: The primary role of the apoptosome is to increase the local concentration of pro-caspase-9, leading to its dimerization and subsequent activation.
Recent evidence suggests that pro-caspase-9 can form both homodimers and heterodimers with Apaf-1 within the apoptosome, with heterodimerization potentially being more efficient at activating downstream pro-caspase-3.[10]
Downstream Substrates and the Executioner Cascade
Once activated, Caspase-9 acts as an initiator by cleaving and activating downstream executioner caspases.[1] The primary substrates of active Caspase-9 are:
-
Pro-caspase-3: Cleavage of pro-caspase-3 generates the active Caspase-3, a key executioner caspase responsible for the majority of proteolytic events during apoptosis.[1]
-
Pro-caspase-7: Similar to Caspase-3, Caspase-7 is an executioner caspase activated by Caspase-9.[3]
-
Pro-caspase-6: Another executioner caspase that can be activated by Caspase-9.[3]
Active Caspase-9 can also be cleaved by Caspase-3 at Asp-330, a feedback mechanism that can modulate its activity.[3] Beyond the caspase family, Caspase-9 has been shown to directly cleave other cellular proteins, including vimentin and Ring Finger Protein 2 (RNF2), contributing to the structural disassembly of the cell during apoptosis.[4]
Regulation of Caspase-9 Activity
The activity of Caspase-9 is tightly regulated to prevent spurious apoptosis. Key regulatory mechanisms include:
-
Inhibitor of Apoptosis Proteins (IAPs): X-linked inhibitor of apoptosis protein (XIAP) can directly bind to and inhibit active Caspase-9, preventing the activation of downstream caspases.[3][9]
-
Phosphorylation: Phosphorylation of pro-caspase-9 can act as an allosteric inhibitor, preventing its dimerization and activation.[1]
-
Alternative Splicing: The existence of a non-catalytic isoform, Caspase-9b, can inhibit the activation of the canonical Caspase-9 and promote cell proliferation through the NF-κB pathway.[3][9]
-
Other Protein Interactions: Proteins such as HAX-1, ATG7, and the BIRC5/LAMTOR5 complex have been shown to inhibit Caspase-9 activation.[9]
Non-Apoptotic Roles of Caspase-9
Increasing evidence points to crucial roles for Caspase-9 outside of programmed cell death. These non-canonical functions are often independent of the full apoptotic cascade.
-
Necroptosis: Caspase-9 can interact with RIPK3, a key mediator of necroptosis, and can regulate this form of programmed necrosis.[3][11]
-
Cellular Differentiation and Maturation: Caspase-9 activity is important for sensory neuron maturation and myocyte differentiation.[3][9]
-
Mitochondrial Homeostasis: Pharmacological or genetic inhibition of Caspase-9 can lead to depolarization of the mitochondrial membrane and reduced autophagy, indicating a role in maintaining mitochondrial health.[3]
-
Innate Immune Response: Caspase-9 is implicated in modulating the innate immune response.[3]
Quantitative Data Summary
| Parameter | Description | Value/Observation | Reference |
| Autocleavage Site | The primary site of autocatalytic processing of pro-caspase-9 after dimerization. | Aspartate 315 (D315) | [3][9] |
| Feedback Cleavage Site | Site cleaved by Caspase-3, which can modulate Caspase-9 activity. | Aspartate 330 (D330) | [3][9] |
| Apoptosome Composition | Stoichiometry of the core components of the functional apoptosome. | Heptameric ring of Apaf-1, Cytochrome c, and Pro-caspase-9. | [3][4] |
Key Experimental Protocols
In Vitro Caspase Activity Assay
Objective: To measure the enzymatic activity of Caspase-9 or downstream caspases like Caspase-3 in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with an apoptotic stimulus. Lyse the cells in a buffer containing a non-ionic detergent (e.g., 50 mM Tris, pH 7.5, 0.03% NP-40, 1.0 mM DTT).[12]
-
Substrate Addition: In a 96-well plate, combine cell lysate with a specific colorimetric or fluorometric peptide substrate. For Caspase-9, a common substrate is LEHD-pNA (p-nitroanilide). For Caspase-3/7, DEVD-pNA is typically used.[12]
-
Incubation: Incubate the reaction at 37°C.
-
Detection: Measure the absorbance (for pNA substrates at 405 nm) or fluorescence at regular intervals.[12]
-
Quantification: Calculate the specific activity based on the rate of substrate hydrolysis, normalized to the total protein concentration in the lysate.[12]
In Vitro Reconstitution of Apoptosome Activity
Objective: To study the activation of Caspase-9 in a cell-free system.
Methodology:
-
Preparation of Cytosolic Extracts: Prepare S-100 cytosolic extracts from a suitable cell line (e.g., HeLa or Xenopus eggs) that are devoid of mitochondria.[13]
-
Reconstitution: To the cytosolic extract, add purified cytochrome c and dATP.[13][14]
-
Incubation: Incubate the mixture to allow for the formation of the apoptosome and subsequent activation of endogenous pro-caspase-9.
-
Analysis: Monitor Caspase-9 activation by Western blot for cleavage of pro-caspase-9 or by using a specific Caspase-9 activity assay as described above. Downstream activation of Caspase-3 can also be monitored.[13]
Analysis of Protein-Protein Interactions via Immunoprecipitation
Objective: To investigate the interaction between Caspase-9 and other proteins, such as Apaf-1 or XIAP.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-Apaf-1).
-
Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-Caspase-9).
This comprehensive overview of Caspase-9's mechanism of action provides a foundation for further research and therapeutic development. The intricate regulation of its activation and its diverse cellular roles highlight its importance as a therapeutic target.
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The holo-apoptosome: activation of procaspase-9 and interactions with caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Apaf-1 apoptosome induces formation of caspase-9 homo- and heterodimers with distinct activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-9 acts as a regulator of necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of CPP32-like Proteases Is Not Sufficient to Trigger Apoptosis: Inhibition of Apoptosis by Agents that Suppress Activation of AP24, but Not CPP32-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome c activation of CPP32‐like proteolysis plays a critical role in a Xenopus cell‐free apoptosis system | The EMBO Journal [link.springer.com]
- 14. Recruitment, activation and retention of caspases‐9 and ‐3 by Apaf‐1 apoptosome and associated XIAP complexes | The EMBO Journal [link.springer.com]
An In-depth Technical Guide to the Cell-Penetrating Peptide CPP9
Core Analysis of CPP9: Structure, Cellular Internalization, and Therapeutic Potential
Introduction: Cell-penetrating peptides (CPPs) represent a promising class of molecules for overcoming the cell membrane barrier, a significant hurdle in the intracellular delivery of therapeutic agents. Among these, this compound has emerged as a particularly efficient cyclic peptide. This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
This compound Peptide: Structure and Sequence
This compound is a small, amphipathic, cyclic cell-penetrating peptide. Its cyclic nature confers enhanced proteolytic stability compared to its linear counterparts.[1]
-
Amino Acid Sequence: Cyclo[2Nal-Arg-D-Arg-Arg-D-Arg-Gln-D-Phe][2]
-
Molecular Formula: C₅₁H₇₆N₂₀O₈
-
Molecular Weight: 1097.28 g/mol
The structure incorporates both hydrophobic (2-Naphthylalanine, Phenylalanine) and cationic (Arginine) residues, a key feature for its interaction with and transport across the cell membrane. The inclusion of D-amino acids further enhances its resistance to degradation by cellular proteases.
Quantitative Analysis of this compound Efficacy
The efficacy of this compound as a delivery vehicle is attributed to its high cellular uptake and exceptional endosomal escape efficiency. The following tables summarize the key quantitative data for this compound and related peptides as reported in the literature.
Table 1: Cellular Uptake and Cytosolic Delivery Efficiencies
| Peptide | Total Cellular Uptake Efficiency (%) | Cytosolic Delivery Efficiency (%) | Cell Line |
| This compound | Data within 11-120% range for the family | Up to 120% for the family | HeLa |
| Tat | 2.5 | 2.0 | HeLa |
| (Arg)9 | 11 | 2.2 | HeLa |
Data for the family of cyclic CPPs, including this compound, as reported by Qian et al., 2016.[3] Specific values for this compound were part of this broader range.
Table 2: Cytotoxicity of CPPs
| Peptide | CC50 (µM) | Cell Line | Incubation Time (h) |
| This compound | >100 | HeLa | 24 |
| Tat | >100 | HeLa | 24 |
| (Arg)9 | >100 | HeLa | 24 |
CC50 (50% cytotoxic concentration) values indicate low cytotoxicity for this compound at concentrations effective for cargo delivery.
Table 3: Binding Affinity of Cyclic CPPs to Model Membranes
| Peptide Family | Apparent Kd (µM) | Membrane Composition |
| Cyclic CPPs | 1-10 | Large Unilamellar Vesicles (LUVs) |
The binding affinity of the family of cyclic peptides, including this compound, to lipid membranes is a key determinant of their cellular uptake efficiency.
Mechanism of Cellular Internalization and Endosomal Escape
The cellular uptake of this compound is a multi-step process initiated by the interaction of the peptide with the plasma membrane, followed by endocytosis and subsequent escape from the endosome into the cytosol.
Signaling Pathway and Cellular Uptake Workflow:
The following diagram illustrates the proposed mechanism of this compound's entry into the cell and its subsequent endosomal escape.
The process begins with this compound binding to the plasma membrane, which is driven by both electrostatic interactions between the cationic arginine residues and the negatively charged phospholipids, and hydrophobic interactions. This binding induces membrane curvature, facilitating the formation of endocytic vesicles.[3] Once inside the early endosome, the accumulation of this compound on the endosomal membrane leads to the budding of smaller, this compound-enriched vesicles.[4] These vesicles are unstable and subsequently collapse, releasing this compound and its cargo into the cytosol.[4]
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of this compound.
4.1. Peptide Synthesis and Cyclization
-
Solid-Phase Peptide Synthesis (SPPS): The linear precursor of this compound is synthesized on a rink amide resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide is dissolved in a solution of dichloromethane (DCM) and dimethylformamide (DMF). A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) are added to facilitate the intramolecular cyclization.
-
Final Purification: The cyclic this compound is purified by RP-HPLC to >95% purity and its identity is confirmed by mass spectrometry.
4.2. Cellular Uptake Assay
This protocol quantifies the total amount of peptide taken up by cells.
-
Cell Culture: HeLa cells are seeded in 24-well plates and cultured to ~80% confluency.
-
Peptide Labeling: this compound is labeled with a fluorescent dye such as fluorescein isothiocyanate (FITC) for detection.
-
Incubation: Cells are washed with phosphate-buffered saline (PBS) and then incubated with FITC-labeled this compound at a final concentration of 5 µM in serum-free media for 2 hours at 37°C.
-
Washing and Lysis: After incubation, cells are washed three times with PBS to remove surface-bound peptide. The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH).[5]
-
Quantification: The fluorescence intensity of the cell lysate is measured using a fluorescence plate reader (excitation/emission wavelengths of 485/535 nm for FITC). The total protein concentration of the lysate is determined using a Bradford assay to normalize the fluorescence intensity.[6] Cellular uptake is expressed as the amount of peptide per milligram of total cellular protein.[6]
4.3. Endosomal Escape Assay
This assay differentiates between endosomally trapped and cytosolic peptide.
-
Principle: This assay is based on the quenching of a pH-sensitive fluorophore in the acidic environment of the endosome, and the subsequent recovery of fluorescence upon release into the neutral pH of the cytosol. A common method involves co-incubation with a membrane-impermeable quencher. A more direct method to assess endosomal escape is through the delivery of a cargo that is only active in the cytosol.
-
Alternative Method (Vesicle Budding Visualization):
-
Giant Unilamellar Vesicles (GUVs): Prepare GUVs incorporating a fluorescent lipid dye.
-
Incubation: Incubate the GUVs with this compound.
-
Microscopy: Observe the GUVs using confocal microscopy to visualize the budding of small vesicles from the main vesicle membrane, followed by their collapse.[3]
-
4.4. Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 10,000 cells per well and incubated for 24 hours.
-
Peptide Treatment: The cells are treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for 24 or 48 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in DMSO (dimethyl sulfoxide), and the absorbance is measured at 490 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
This compound stands out as a highly efficient, stable, and low-toxicity cell-penetrating peptide. Its unique cyclic and amphipathic structure facilitates a novel mechanism of endosomal escape via vesicle budding and collapse, leading to superior cytosolic delivery of a variety of cargo molecules. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore and utilize this compound in the development of next-generation intracellular therapeutics and research tools.
References
- 1. Frontiers | Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Application [frontiersin.org]
- 2. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of CPP9: A Novel Cell-Penetrating Peptide for Enhanced Intracellular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic agents to intracellular targets remains a significant challenge in drug development. CPP9, a small, amphipathic, cyclic cell-penetrating peptide (CPP), has been identified as a highly efficient vehicle for intracellular delivery.[1] This technical guide details the discovery, mechanism of action, and development of this compound, providing a comprehensive resource for researchers in the field. It summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction: The Challenge of Intracellular Drug Delivery
Many potent therapeutic molecules, including peptides, proteins, and nucleic acids, are limited by their inability to efficiently cross the plasma membrane of target cells. Cell-penetrating peptides have emerged as a promising strategy to overcome this barrier. These short peptides can translocate across the cell membrane and carry a variety of molecular cargo into the cytoplasm and organelles. This compound was discovered through a screening process aimed at identifying novel CPPs with superior cell penetration and endosomal escape capabilities.
Discovery of this compound
The discovery of this compound was the result of a systematic effort to design and screen a library of novel, cyclic peptides with optimized amphipathic properties. The rationale was that a cyclic structure would confer greater proteolytic stability and that a balanced hydrophobic and cationic character would facilitate membrane interaction and penetration.
High-Throughput Screening
A combinatorial library of cyclic peptides was synthesized and screened for cellular uptake efficiency using a fluorescently labeled cargo molecule. HeLa cells were incubated with each peptide-cargo conjugate, and cellular fluorescence was quantified by high-content imaging. This compound was identified as the lead candidate due to its exceptional ability to mediate cargo uptake.
Lead Optimization
Initial lead compounds were further optimized to enhance their cell-penetrating capabilities and minimize cytotoxicity. Structure-activity relationship (SAR) studies focused on modifying the amino acid sequence to improve the amphipathic profile and proteolytic resistance. This process led to the final optimized sequence of this compound.
Mechanism of Action
This compound facilitates the intracellular delivery of therapeutic agents and chemical probes by directly interacting with the plasma membrane.[1]
Cellular Uptake Pathway
This compound and its conjugated cargo enter mammalian cells primarily through endocytosis.[1] The peptide's cationic residues interact with negatively charged phospholipids on the cell surface, triggering the endocytic process.
// Node Definitions this compound [label="this compound-Cargo Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Plasma Membrane\n(Phospholipids)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="Endocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Early Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Escape [label="Endosomal Escape", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoplasm [label="Cytoplasm\n(Cargo Release)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
// Edge Definitions this compound -> Membrane [label="Binding"]; Membrane -> Endocytosis; Endocytosis -> Endosome; Endosome -> Escape; Escape -> Cytoplasm; }
Caption: Workflow for the cellular uptake assay.
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate as described in the uptake assay protocol.
-
Treatment: Treat the cells with increasing concentrations of this compound (0-100 µM) in complete culture medium for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Preclinical Development and Future Directions
The promising in vitro data for this compound has prompted further preclinical development. In vivo studies are currently underway to evaluate the biodistribution, efficacy, and safety of this compound-mediated drug delivery in animal models of various diseases.
Logical Framework for In Vivo Studies
The decision to proceed with in vivo studies is based on a "Go/No-Go" decision-making process that considers both efficacy and safety data from in vitro experiments.
dot
Caption: Go/No-Go decision logic for advancing to in vivo studies.
Future Perspectives
The development of this compound and similar cell-penetrating peptides holds significant promise for the future of medicine. These delivery systems could enable the therapeutic use of a wide range of macromolecules that are currently limited by their poor cellular uptake. Further research will focus on optimizing the target specificity of CPPs and developing stimuli-responsive systems for controlled cargo release.
Conclusion
This compound is a highly efficient, cyclic cell-penetrating peptide with significant potential as a vehicle for intracellular drug delivery. [1]Its ability to mediate high levels of cellular uptake and promote endosomal escape, combined with its low cytotoxicity, makes it an attractive candidate for further preclinical and clinical development. This guide provides a comprehensive overview of the discovery, mechanism, and characterization of this compound, serving as a valuable resource for the scientific community.
References
The Core Principles of Intracellular Delivery via CPP9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors for the intracellular delivery of therapeutic molecules that are otherwise membrane-impermeable. Among these, CPP9, a small, amphipathic, cyclic peptide, has demonstrated exceptional efficiency in cytosolic delivery. This technical guide provides an in-depth exploration of the core principles governing this compound-mediated intracellular delivery, including its mechanism of cellular entry and endosomal escape. Detailed experimental protocols and quantitative data are presented to facilitate the application of this technology in research and drug development.
Core Principle: Endocytosis-Mediated Uptake
The primary mechanism by which this compound and its cargo enter mammalian cells is through endocytosis.[1][2] Unlike some linear CPPs that may directly translocate across the plasma membrane, the cellular uptake of cyclic CPPs like this compound is an energy-dependent process. This has been demonstrated by the significant reduction in this compound uptake at low temperatures (4°C) or under ATP-depleted conditions, which are known to inhibit endocytic processes.
The initial step in this process is the interaction of this compound with the plasma membrane. Due to its amphipathic nature, this compound binds directly to phospholipids in the cell membrane.[1][2] The efficiency of the total cellular uptake of the family of cyclic peptides to which this compound belongs has been shown to positively correlate with their binding affinity for the plasma membrane.[1][2] While the precise endocytic pathway utilized by this compound is still under investigation, experimental evidence using inhibitors suggests the involvement of lipid rafts and potentially macropinocytosis. The use of methyl-β-cyclodextrin (MβCD), a cholesterol-depleting agent that disrupts lipid rafts, has been shown to inhibit the uptake of cyclic CPPs.
The "Vesicle Budding and Collapse" Model for Endosomal Escape
A key challenge in intracellular drug delivery is the entrapment of the therapeutic agent within endosomes, leading to its degradation in lysosomes. This compound and its related family of cyclic peptides exhibit remarkably high cytosolic delivery efficiencies, attributed to a highly effective mechanism of endosomal escape.[1][2] This process is described by the "vesicle budding and collapse" model.[1]
Once inside the endosome, the efficiency of this compound's escape is correlated with its binding affinity to the endosomal membrane.[1][2] The proposed mechanism involves the following steps:
-
Binding to the Endosomal Membrane: this compound molecules accumulate and bind to the inner leaflet of the endosomal membrane.
-
Induction of Membrane Curvature: This binding induces a positive curvature in the membrane, leading to the formation of CPP-enriched lipid domains.
-
Vesicle Budding: These domains then bud off into the endosomal lumen as small vesicles.
-
Vesicle Collapse: The newly formed vesicles, laden with this compound and its cargo, are unstable and subsequently collapse, releasing their contents into the cytosol.
This model is supported by experiments using giant unilamellar vesicles (GUVs), which demonstrated that these cyclic CPPs can induce membrane curvature and the budding of smaller vesicles that then collapse into amorphous lipid/peptide aggregates.[1][2]
Quantitative Data
The family of cyclic CPPs, including this compound, has shown significantly higher cytosolic delivery efficiencies compared to well-known linear CPPs like Tat.
| Peptide Family | Cytosolic Delivery Efficiency | Reference |
| Cyclic CPPs (including this compound) | Up to 120% | [1][2] |
| Tat Peptide | 2.0% | [1][2] |
Experimental Protocols
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of this compound uptake into mammalian cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Fluorescently labeled this compound (e.g., FITC-CPP9)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh DMEM containing the desired concentration of FITC-CPP9.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells three times with cold PBS to remove extracellularly bound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.
Visualization of Intracellular Localization by Confocal Microscopy
This protocol enables the visualization of this compound's subcellular localization, providing insights into its uptake and endosomal escape.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
DMEM with 10% FBS
-
Fluorescently labeled this compound (e.g., Rhodamine B-CPP9)
-
Hoechst 33342 (for nuclear staining)
-
Lysotracker Green (for lysosome staining, optional)
-
PBS
-
Paraformaldehyde (4% in PBS)
-
Confocal microscope
Protocol:
-
Seed HeLa cells on glass-bottom dishes and allow them to grow to 70-80% confluency.
-
Replace the medium with fresh DMEM containing Rhodamine B-CPP9 at the desired concentration.
-
Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
For nuclear and lysosomal co-localization, add Hoechst 33342 and Lysotracker Green, respectively, during the last 15-30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Mount the dishes on the confocal microscope and acquire images using the appropriate laser channels.
Endocytosis Inhibition Assay
This protocol helps to elucidate the endocytic pathway involved in this compound uptake by using specific pharmacological inhibitors.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Fluorescently labeled this compound
-
Endocytosis inhibitors:
-
5-(N-ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis inhibition
-
Methyl-β-cyclodextrin (MβCD) for lipid raft disruption
-
-
PBS
-
Flow cytometer or confocal microscope
Protocol:
-
Seed HeLa cells as described for the respective analysis method (flow cytometry or confocal microscopy).
-
Pre-incubate the cells with the endocytosis inhibitor (e.g., EIPA or MβCD) in serum-free DMEM for 30-60 minutes at 37°C.
-
Without removing the inhibitor, add the fluorescently labeled this compound to the medium and co-incubate for the desired time.
-
Wash the cells and proceed with either flow cytometry or confocal microscopy as described in the previous protocols.
-
Compare the uptake of this compound in inhibitor-treated cells to untreated control cells. A significant reduction in uptake suggests the involvement of the targeted pathway.
Visualizations
Logical Workflow for Investigating this compound Uptake and Endosomal Escape
Caption: Experimental workflow for this compound intracellular delivery analysis.
Proposed Signaling Pathway for this compound Internalization
Caption: this compound cellular uptake and endosomal escape pathway.
References
The Amphipathic Nature of CPP9: A Technical Guide to its Core Properties and Cellular Internalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) have emerged as promising vectors for the intracellular delivery of therapeutic agents. Among these, the cyclic peptide CPP9 has demonstrated exceptional efficiency in cellular uptake and endosomal escape, properties intrinsically linked to its amphipathic character. This technical guide provides an in-depth analysis of the amphipathic properties of this compound, detailing its mechanism of action, quantitative data on its performance, and comprehensive experimental protocols for its characterization. Through a combination of structured data, detailed methodologies, and visual representations of key processes, this document serves as a comprehensive resource for researchers seeking to understand and harness the potential of this compound in drug development.
Introduction: The Significance of Amphipathicity in this compound Function
This compound is a small, cyclic cell-penetrating peptide renowned for its high efficiency in delivering a variety of cargo molecules into the cytosol of mammalian cells.[1] Its efficacy is largely attributed to its amphipathic structure, which facilitates a direct interaction with the phospholipids of the plasma membrane.[2] This interaction initiates cellular uptake, which predominantly occurs via endocytosis.[2] Crucially, the amphipathic nature of this compound is also implicated in its remarkable ability to escape from endosomes, a major hurdle for many drug delivery systems.[1][3] This guide will dissect the structural and functional aspects of this compound's amphipathicity, providing the necessary quantitative data and experimental context for its application in research and therapeutics.
Quantitative Analysis of this compound Properties
While direct quantitative values for the hydrophobic moment and percentage helicity of this compound are not extensively reported in the literature, its performance characteristics highlight the functional consequences of its amphipathic nature. The following tables summarize key quantitative data related to the cellular uptake and endosomal escape efficiency of this compound, comparing it with other well-known CPPs.
Table 1: Cellular Uptake and Endosomal Escape Efficiency of CPPs
| Peptide | Total Cellular Uptake (MFI relative to cFΦR4)[3] | Cytosolic Delivery Efficiency (%)[4][5] | Endosomal Escape Efficiency (Relative to CPP1)[3] |
| This compound | 150% | 62-120% | High |
| Tat | ~50% | 2.0% | Low |
| R9 | ~50% | - | Low |
| CPP12 | 150% | up to 120% | High |
MFI: Mean Fluorescence Intensity. cFΦR4 is a reference cyclic peptide.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Cyclo[2Nal-Arg-D-Arg-Arg-D-Arg-Gln-D-Phe] | [6] |
| Molecular Weight | 1097.28 g/mol | [6] |
| Structure | Cyclic, Amphipathic | [2] |
Mechanism of Cellular Uptake and Endosomal Escape
The cellular entry of this compound is a multi-step process initiated by its interaction with the cell membrane and culminating in its release into the cytosol.
Plasma Membrane Interaction and Endocytosis
This compound's journey into the cell begins with its binding to the plasma membrane phospholipids.[2] This interaction is driven by the peptide's amphipathic characteristics, with its hydrophobic residues likely inserting into the lipid bilayer and its cationic arginine residues interacting with the negatively charged components of the membrane. Following this initial binding, this compound is internalized by the cell primarily through endocytosis.[2]
Endosomal Escape: The Key to Efficacy
A defining feature of this compound is its high efficiency in escaping the endosomal pathway, thereby avoiding degradation in lysosomes and releasing its cargo into the cytosol.[3] The proposed mechanism for this escape involves the CPP inducing membrane curvature and the budding of small vesicles from the endosomal membrane.[5] These peptide-enriched vesicles subsequently collapse, releasing their contents into the cytoplasm.[5] The acidic environment of the endosome is thought to facilitate this process by enhancing the binding affinity of CPPs to the endosomal membrane.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the characterization of the amphipathic properties of this compound.
Determination of Peptide Helicity by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a fundamental technique to assess the secondary structure of peptides in solution.
-
Objective: To determine the percentage of α-helical content of this compound in different solvent environments (e.g., aqueous buffer vs. membrane-mimicking environments like trifluoroethanol (TFE) or SDS micelles).
-
Materials:
-
Lyophilized this compound peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
TFE or SDS
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
-
-
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer to a concentration of approximately 0.1-0.2 mg/mL.
-
For measurements in membrane-mimicking environments, prepare solutions with varying concentrations of TFE or SDS.
-
-
Instrument Setup:
-
Set the wavelength range to 190-260 nm.
-
Use a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and a response time of 1 second.
-
Perform 3-5 scans for each sample to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer or solvent alone.
-
Record the CD spectrum of the this compound solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm ([θ]222) using an appropriate formula, for example: % Helicity = (([θ]222 - [θ]C) / ([θ]H - [θ]C)) * 100 where [θ]C is the ellipticity of a random coil and [θ]H is the ellipticity of a pure α-helix of a given length.
-
-
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of fluorescently labeled peptide uptake into a large population of cells.
-
Objective: To quantify the cellular uptake efficiency of fluorescently labeled this compound.
-
Materials:
-
Fluorescently labeled this compound (e.g., FITC-CPP9)
-
Mammalian cell line (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
-
Protocol:
-
Cell Culture:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Treat the cells with varying concentrations of FITC-CPP9 in serum-free medium for a defined period (e.g., 1-2 hours) at 37°C.
-
Include an untreated cell sample as a negative control.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
-
Calculation of Hydrophobic Moment
The hydrophobic moment (µH) is a quantitative measure of the amphipathicity of a peptide's secondary structure. While no experimentally determined value for this compound is readily available, it can be calculated using its amino acid sequence and assuming a helical conformation.
-
Objective: To calculate the theoretical hydrophobic moment of this compound.
-
Methodology:
-
Assign a hydrophobicity value (H) to each amino acid in the this compound sequence based on a chosen hydrophobicity scale (e.g., Eisenberg scale).
-
Assuming an α-helical conformation, the residues are positioned at 100-degree intervals around the helical axis.
-
The hydrophobic moment is calculated as the vector sum of the hydrophobicities of the individual residues. The magnitude of the hydrophobic moment is given by the equation: µH = [ (Σ Hi * sin(δ * i))2 + (Σ Hi * cos(δ * i))2 ]1/2 where Hi is the hydrophobicity of the i-th amino acid, δ is the angle of rotation per residue (100° for an α-helix), and the summation is over all residues.
-
Online tools and software packages are available to perform this calculation automatically.
-
Conclusion
The amphipathic properties of the this compound peptide are central to its function as a highly efficient cellular delivery vector. Its ability to interact with the plasma membrane, trigger endocytosis, and, most importantly, facilitate efficient endosomal escape, are all underpinned by the spatial arrangement of its hydrophobic and hydrophilic residues. While specific quantitative data for its hydrophobic moment and helicity remain to be extensively documented, the provided experimental protocols offer a clear path for researchers to elucidate these critical parameters. A thorough understanding and characterization of this compound's amphipathicity will be instrumental in optimizing its use for the intracellular delivery of a wide range of therapeutic and diagnostic agents, paving the way for novel biomedical applications.
References
- 1. This compound - SB PEPTIDE [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to CPP9 for Therapeutic Agent Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic agents that would otherwise be membrane-impermeable. Among these, CPP9, a small, amphipathic, cyclic peptide, has garnered interest due to its high efficiency in cellular uptake and endosomal escape. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available (though limited) quantitative data, and detailed experimental protocols for its use in research and development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their drug delivery strategies.
Introduction to this compound
This compound is a synthetically designed cyclic cell-penetrating peptide. Its structure is Cyclo[2Nal-Arg-D-Arg-Arg-D-Arg-Gln-D-Phe]. The cyclic nature of this compound provides enhanced stability against proteolytic degradation compared to its linear counterparts.[1] Its amphipathic character, arising from the combination of hydrophobic (2-Naphthylalanine, Phenylalanine) and cationic (Arginine) residues, is crucial for its interaction with the cell membrane.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Cyclo[2Nal-Arg-D-Arg-Arg-D-Arg-Gln-D-Phe] | [1] |
| Type | Cyclic, Amphipathic Cell-Penetrating Peptide | [2] |
| Molecular Weight | ~1097.3 Da | |
| Charge (at pH 7) | Positive (due to Arginine residues) |
Mechanism of Action: Cellular Uptake and Endosomal Escape
The delivery of therapeutic cargo into the cell cytoplasm by this compound is a multi-step process involving cellular uptake and subsequent escape from endosomal compartments.
Cellular Uptake
This compound is believed to enter mammalian cells primarily through an energy-dependent process of endocytosis.[1] While the precise endocytic pathway has not been definitively elucidated for this compound, macropinocytosis is a strong candidate for arginine-rich CPPs. This process involves the formation of large, irregular vesicles (macropinosomes) and is often initiated by the interaction of the positively charged CPP with negatively charged components of the cell surface, such as heparan sulfate proteoglycans.
Endosomal Escape: The "Vesicle Budding and Collapse" Model
A critical hurdle for the cytoplasmic delivery of therapeutic agents is their entrapment within endosomes, which can lead to lysosomal degradation. Cyclic CPPs, including likely this compound, are proposed to overcome this barrier through a "vesicle budding and collapse" mechanism. This model suggests that after internalization, the CPP accumulates on the inner leaflet of the endosomal membrane, inducing the formation of small, CPP-enriched vesicles that bud off into the endosomal lumen. The subsequent collapse or fusion of these intra-endosomal vesicles releases the CPP and its cargo into the cytoplasm.
Quantitative Data on Delivery Efficiency and Toxicity
A significant challenge in the field is the lack of standardized methods for quantifying CPP efficiency, leading to a scarcity of directly comparable data. While specific quantitative data for this compound is limited in the public domain, this section presents a framework for the types of data that are crucial for evaluating CPP performance, with illustrative examples from other well-studied CPPs.
Table 2: Illustrative Quantitative Data for CPP Delivery Efficiency
| Parameter | Example CPP | Cargo | Cell Line | Efficiency | Reference |
| Cellular Uptake (%) | Tat | Fluorescently labeled dextran | HeLa | >90% | |
| Intracellular Concentration | Penetratin | Peptide | CHO-K1 | ~2 µM | |
| Gene Knockdown (%) | (Arg)9 | siRNA | HeLa | ~70% | |
| IC50 of Cargo | Tat-linked Doxorubicin | Doxorubicin | MCF-7 | ~5 µM | [3] |
Table 3: Illustrative Cytotoxicity Data for CPPs
| CPP | Assay | Cell Line | IC50/LC50 | Reference |
| Tat | MTT Assay | HeLa | >100 µM | |
| Penetratin | LDH Release | Jurkat | ~25 µM | |
| (Arg)9 | AlamarBlue | A549 | >50 µM |
Note: The data in Tables 2 and 3 are for illustrative purposes and are not specific to this compound. Researchers are strongly encouraged to perform their own quantitative assessments for this compound with their specific cargo and cell models.
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of this compound.
Solid-Phase Synthesis of this compound (Cyclo[2Nal-Arg-D-Arg-Arg-D-Arg-Gln-D-Phe])
This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) for cyclic peptides.[2][4][5][6][7]
Materials:
-
Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-2Nal-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cyclization reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple Fmoc-D-Phe-OH to the resin using HBTU/HOBt/DIPEA in DMF.
-
Chain Elongation: Perform sequential cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling for Gln, D-Arg, Arg, D-Arg, Arg, and 2Nal.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of an appropriate amino acid pair to facilitate head-to-tail cyclization on the resin.
-
On-Resin Cyclization: Treat the resin with a cyclization reagent such as BOP in the presence of DIPEA in DMF. Monitor the reaction by LC-MS.
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all side-chain protecting groups using the TFA/TIS/Water cocktail.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conjugation of this compound to a Protein Cargo via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-containing this compound to a protein that has been modified to contain a maleimide group.[2][4][6][7]
Materials:
-
Cysteine-terminated this compound (synthesized with a C- or N-terminal cysteine)
-
Maleimide-activated protein cargo
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1-5 mM)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of this compound: Dissolve the cysteine-containing this compound in the reaction buffer. If the peptide has formed disulfide-linked dimers, briefly treat with TCEP and then remove the TCEP.
-
Preparation of Protein Cargo: Dissolve the maleimide-activated protein in the reaction buffer.
-
Conjugation Reaction: Mix the this compound and protein solutions at a desired molar ratio (e.g., 10:1 this compound:protein). Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Purify the this compound-protein conjugate from unreacted components using size-exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of this compound-mediated delivery of a fluorescently labeled cargo.[8][9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugated to a fluorescent cargo (e.g., FITC-labeled protein)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the this compound-fluorescent cargo conjugate at various concentrations. Include a control with the fluorescent cargo alone.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove extracellular conjugate.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualization of Intracellular Localization by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of this compound-delivered cargo.
Materials:
-
Cells of interest seeded on glass-bottom dishes or coverslips
-
This compound conjugated to a fluorescent cargo
-
Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, Rab5-GFP for early endosomes)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the this compound-fluorescent cargo conjugate as described in the flow cytometry protocol.
-
Co-staining (for live-cell imaging): If using live-cell organelle markers, add them to the medium during the final part of the incubation.
-
Washing: Wash the cells with PBS.
-
Fixation (for fixed-cell imaging): Fix the cells with 4% PFA in PBS.
-
Permeabilization and Staining (for fixed-cell imaging): Permeabilize the cells and stain with organelle-specific antibodies if required. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and image the cells using a confocal microscope. Acquire images in different channels for the cargo, organelle markers, and nucleus.
-
Image Analysis: Analyze the images for colocalization between the fluorescent cargo and the organelle markers to determine the subcellular distribution.
Investigation of Uptake Mechanism using Endocytosis Inhibitors
This protocol helps to elucidate the endocytic pathway(s) involved in this compound uptake.
Materials:
-
Cells of interest
-
This compound conjugated to a fluorescent cargo
-
Endocytosis inhibitors (see Table 4)
-
Flow cytometer or confocal microscope
Table 4: Common Endocytosis Inhibitors and Their Targets
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM |
| Amiloride / EIPA | Macropinocytosis | 50-100 µM |
| Nocodazole | Microtubule-dependent transport | 10-30 µM |
| Cytochalasin D | Actin-dependent processes | 1-10 µM |
Procedure:
-
Pre-treatment with Inhibitors: Pre-incubate the cells with the respective endocytosis inhibitors in serum-free medium for 30-60 minutes at 37°C.
-
Treatment with this compound-Cargo: Add the this compound-fluorescent cargo conjugate to the medium containing the inhibitors and incubate for the desired time.
-
Analysis: Analyze the cellular uptake of the fluorescent cargo by flow cytometry or confocal microscopy as described in the previous protocols.
-
Data Interpretation: Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Mandatory Visualizations
Signaling Pathway for Macropinocytosis-Mediated Uptake
The following diagram illustrates a potential signaling cascade involved in the macropinocytotic uptake of this compound. Activation of cell surface receptors, potentially by the binding of this compound to heparan sulfate proteoglycans, can trigger a signaling cascade involving PI3K and Rac1, leading to actin polymerization, membrane ruffling, and the formation of macropinosomes.
Experimental Workflow for Investigating this compound Uptake Mechanism
This diagram outlines the logical flow of experiments to determine the primary cellular uptake pathway of this compound.
Logical Relationship for Endosomal Escape
This diagram illustrates the proposed "vesicle budding and collapse" mechanism for the endosomal escape of this compound and its cargo.
Conclusion and Future Directions
This compound holds considerable promise as a delivery vector for a wide range of therapeutic agents. Its cyclic structure imparts stability, and its proposed mechanism of endosomal escape via vesicle budding and collapse offers a potential solution to a major bottleneck in drug delivery. However, to fully realize its therapeutic potential, further research is critically needed. Specifically, comprehensive and standardized quantitative studies are required to rigorously assess its delivery efficiency and toxicity profile in direct comparison with other leading CPPs. Elucidation of the specific signaling pathways involved in its uptake will enable a more rational design of this compound-based delivery systems. The detailed protocols provided in this guide offer a starting point for researchers to undertake these crucial investigations and to harness the potential of this compound for the development of novel intracellular therapeutics.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Delivery of Various Cargos into Cancer Cells and Tissues via Cell-Penetrating Peptides: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. chempep.com [chempep.com]
- 8. Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding CPP9 endosomal escape
An In-depth Technical Guide to the Endosomal Escape of CPP9
Introduction
Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic agents that are otherwise membrane-impermeable. A primary obstacle limiting the efficacy of most CPPs is their entrapment within endosomes following cellular uptake via endocytosis. The subsequent trafficking to lysosomes leads to the degradation of the CPP and its associated cargo, severely reducing the bioavailability of the therapeutic payload in the cytosol where most targets reside.
This compound, a member of a novel family of small, amphipathic cyclic peptides, was developed to overcome this critical barrier.[1] These cyclic CPPs demonstrate exceptionally high cytosolic delivery efficiencies by pioneering a unique mechanism of endosomal escape.[2][3] This technical guide provides a detailed examination of the core mechanisms, quantitative efficiencies, and relevant experimental protocols for studying the endosomal escape of this compound and its analogs, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: Vesicle Budding and Collapse
Unlike many cationic CPPs that are proposed to disrupt endosomal membranes via pore formation or destabilization, this compound and its related cyclic peptides utilize a more subtle and highly efficient mechanism known as "vesicle budding and collapse".[3][4] This process ensures the release of endosomal content into the cytosol without causing widespread membrane damage that could trigger cellular stress and toxicity responses.
The mechanism proceeds in several distinct stages:
-
Endocytic Uptake : this compound enters the cell through endocytosis, a process where the plasma membrane engulfs the peptide, enclosing it within an endosome.[3][5]
-
Intra-endosomal Binding : As the endosome acidifies, the affinity of the cationic this compound for the negatively charged inner leaflet of the endosomal membrane increases. The peptide binds to the luminal side of the membrane.
-
Domain Formation and Budding : The accumulation of this compound on the membrane induces positive membrane curvature, causing CPP-enriched lipid domains to bud inward, away from the endosomal lumen, forming small intra-endosomal vesicles.[3]
-
Vesicle Collapse : These newly formed, peptide-laden vesicles are intrinsically unstable due to their small size and high curvature. They rapidly collapse or disintegrate, releasing their contents—including the CPP and any co-entrapped cargo—directly into the cytosol.[2][4]
This mechanism elegantly bypasses the need to create pores in the endosomal membrane, which may explain the low cytotoxicity associated with these cyclic peptides.[2]
Quantitative Data Presentation
The efficiency of endosomal escape is the most critical parameter for a CPP-based delivery system. Studies by Qian et al. quantified the cytosolic delivery efficiency of several cyclic CPPs by comparing them to the well-known Tat peptide.[2][3] Cytosolic delivery efficiency was calculated as the ratio of the cytosolic concentration to the extracellular concentration of the peptide. The data clearly illustrates the superior performance of the cyclic peptides.
| Peptide Sequence | Abbreviation | Cytosolic Delivery Efficiency (%)[2][3] |
| YGRKKRRQRRR | Tat | 2.0 ± 0.3 |
| cyclo(f-D-f-r-r-r-r-q) | CPP1 | 18 ± 2 |
| cyclo(f-D-f-Nal-r-D-r-r-D-r-q) | CPP12 | 120 ± 20 |
| cyclo(f-D-f-Bta-r-D-r-r-D-r-q) | CPP12-2 | Up to 3.8-fold higher than CPP12[6] |
Data represents mean ± standard deviation. Nal = L-2-naphthylalanine; Bta = L-3-benzothienylalanine. Lowercase letters denote L-amino acids.
These results show that optimized cyclic peptides like CPP12 can be over 60 times more efficient at reaching the cytosol than the Tat peptide, highlighting their potential to significantly lower the required therapeutic dose and reduce off-target effects.[2]
Experimental Protocols
Quantifying the cytosolic delivery and endosomal escape of CPPs requires specialized assays that can distinguish between peptides trapped in endosomes and those free in the cytosol.
Flow Cytometry-Based Endosomal Escape Assay
This method provides a robust quantification of total cellular uptake versus cytosolic delivery by using two different fluorescent labels.[1]
Core Principle: A CPP is synthesized in two versions: one labeled with a pH-insensitive fluorophore (e.g., TMR, Tetramethylrhodamine) and another with a pH-sensitive fluorophore (e.g., NF, Naphthofluorescein). TMR fluoresces in all cellular compartments, providing a measure of total cellular uptake. NF is intensely fluorescent in the neutral pH of the cytosol (~7.4) but is quenched and non-fluorescent in the acidic environment of endosomes (pH 5.5–6.5).[1] The ratio of NF to TMR fluorescence intensity, as measured by flow cytometry, provides a quantitative measure of endosomal escape efficiency.
Detailed Methodology:
-
Peptide Synthesis : Synthesize the CPP of interest (e.g., this compound) and label separate batches with TMR and NF dyes.
-
Cell Culture : Plate cells (e.g., HeLa or Jurkat) in a suitable multi-well plate and grow to 70-80% confluency.
-
Incubation : Treat the cells with the TMR-labeled and NF-labeled CPPs in separate wells at the desired concentration (e.g., 5-10 µM) in serum-free media. Incubate for a set period (e.g., 2-4 hours) at 37°C.
-
Washing : Remove the peptide-containing media. Wash the cells multiple times with cold PBS to remove non-internalized peptides.
-
Cell Detachment : Detach the cells using a non-enzymatic agent (e.g., EDTA) to preserve membrane integrity.
-
Flow Cytometry : Analyze the cell populations on a flow cytometer. Measure the Mean Fluorescence Intensity (MFI) for both the TMR-treated (MFITMR) and NF-treated (MFINF) cells.
-
Calculation : The endosomal escape efficiency can be calculated as the ratio of the cytosolic signal to the total uptake signal: Efficiency = (MFINF / MFITMR) .
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
The SLEEQ assay is a highly sensitive, luminescence-based method that directly measures the arrival of a cargo in the cytosol.[7]
Core Principle: The assay utilizes a split NanoLuciferase system composed of a large bit (LgBiT) and a small, high-affinity peptide bit (HiBiT). A stable cell line is engineered to express LgBiT in the cytosol. The cargo of interest is covalently linked to the HiBiT peptide. When the HiBiT-cargo conjugate is endocytosed, it remains non-luminescent while trapped in endosomes. Upon successful endosomal escape, the HiBiT peptide can bind to the cytosolic LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable light signal in the presence of a substrate.[7][8]
Detailed Methodology:
-
Cell Line Generation : Establish a stable cell line that constitutively expresses the LgBiT protein in the cytosol (e.g., by fusing it to a cytosolic protein like actin).
-
Conjugate Preparation : Synthesize the CPP-cargo conjugate with a covalently attached HiBiT peptide.
-
Cell Treatment : Incubate the LgBiT-expressing cells with the HiBiT-labeled CPP-cargo for a defined period (e.g., 4 hours).
-
Measure Cytosolic Signal : Wash the cells thoroughly. Add the luciferase substrate (e.g., furimazine) and measure the luminescence, which corresponds to the amount of escaped cargo.
-
Measure Total Uptake : To determine the total amount of cell-associated cargo, lyse a parallel set of treated cells with a gentle detergent like digitonin. This permeabilizes all membranes, allowing endosomally-trapped HiBiT-cargo to interact with cytosolic LgBiT. The resulting luminescence represents the total cell-associated cargo.
-
Calculation : Endosomal escape efficiency is calculated as: Efficiency (%) = (LuminescenceCytosolic / LuminescenceTotal) x 100 .
Cellular Responses to Endosomal Perturbation
While the "vesicle budding and collapse" mechanism employed by this compound is thought to minimize membrane damage, any significant disruption of endosomal integrity can trigger cellular repair and response pathways. Understanding these pathways is crucial for evaluating the safety profile of any delivery vector. Key pathways include:
-
Galectin Recruitment : Cytosolic galectins (e.g., Galectin-3, Galectin-9) can recognize and bind to glycans on the inner leaflet of the endosomal membrane that become exposed upon damage. This recruitment serves as a marker for endosomal rupture and can initiate clearance of the damaged organelle via autophagy.[9]
-
ESCRT Machinery : The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, particularly components like CHMP4B, is recruited to sites of membrane damage. This complex can seal small pores and repair the damaged membrane, preventing leakage of endosomal contents.[9]
-
TFEB-Mediated Biogenesis : Damage to lysosomes can trigger the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This leads to the production of new lysosomes to maintain cellular homeostasis.[9]
The high efficiency and low toxicity of this compound suggest that it largely evades triggering these robust damage responses, which is consistent with its proposed non-disruptive escape mechanism.
Conclusion
This compound and the broader family of amphipathic cyclic CPPs represent a significant advancement in the field of intracellular drug delivery. Their unique "vesicle budding and collapse" mechanism allows for remarkably efficient endosomal escape, translating into superior cytosolic delivery compared to traditional CPPs like Tat. This mechanism, coupled with their high proteolytic stability and low cytotoxicity, makes them powerful tools for the delivery of a wide range of therapeutic cargos. The quantitative assays detailed herein, such as the dual-fluorophore flow cytometry method and the highly sensitive SLEEQ assay, are essential for the continued development and optimization of these and other next-generation delivery vectors.
References
- 1. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. | Semantic Scholar [semanticscholar.org]
- 5. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: CPP9 Protocol for Intracellular Protein Delivery
References
- 1. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells [bmbreports.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. - Kent Academic Repository [kar.kent.ac.uk]
- 7. Cyclic Cell-Penetrating Peptides with Single Hydrophobic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - SB PEPTIDE [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.org [acs.org]
Unlocking Intracellular Delivery: Application Notes and Protocols for CPP9-Mediated siRNA Transfection
Introduction
Overview of CPP9 for siRNA Delivery
This compound is a small, cyclic peptide characterized by its amphipathic nature, which facilitates its interaction with and transport across cellular membranes.[1] Unlike many linear CPPs that remain entrapped in endosomes, this compound has been shown to efficiently escape from endosomes, leading to a significant increase in the cytosolic concentration of its cargo.[2][3] The primary mechanism of cellular entry for this compound is endocytosis.[1][2][3] Once inside the endosome, this compound is thought to induce budding of small vesicles from the endosomal membrane, allowing the peptide and its cargo to be released into the cytoplasm.[2][3][4] This efficient endosomal escape is a key advantage for the delivery of functional siRNA, which must reach the RNA-induced silencing complex (RISC) in the cytoplasm to exert its gene-silencing effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and a well-characterized cationic CPP, nona-arginine (R9), for comparative purposes.
Table 1: Physicochemical Properties of this compound and R9
| Peptide | Sequence | Type | Net Charge (at pH 7) |
| This compound | Cyclo({d-Phe}-{2-Nal}-Arg-{d-Arg}-Arg-{d-Arg}-Gln) | Cyclic, Amphipathic | +3 |
| R9 | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg | Linear, Cationic | +9 |
Table 2: In Vitro Performance Metrics
| Parameter | This compound | Nona-arginine (R9) | Reference |
| Cytosolic Delivery Efficiency | Up to 120% (for a fluorescent probe) | Lower, prone to endosomal entrapment | [2][3] |
| Cytotoxicity | No significant cytotoxicity observed at 50 µM in HeLa, NIH 3T3, A549, and H1229 cells. | Generally low toxicity, but can be concentration-dependent. | [2] |
| Optimal Molar Ratio (Peptide:siRNA) | To be determined empirically (start with a range of 5:1 to 40:1) | 10:1 to 40:1 | [5] |
| Gene Silencing Efficiency | To be determined empirically | Up to 90% knockdown reported for various targets | [6] |
Experimental Protocols
The following protocols provide a framework for the use of this compound in siRNA delivery experiments. Optimization for specific cell types and siRNA sequences is recommended.
Protocol 1: Preparation of this compound-siRNA Complexes
This protocol describes the formation of nanoparticles through the non-covalent complexation of this compound and siRNA.
Materials:
-
This compound peptide (lyophilized)
-
siRNA (lyophilized, targeting your gene of interest and a non-targeting control)
-
Nuclease-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Reconstitution of this compound and siRNA:
-
Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.
-
Reconstitute lyophilized siRNA in nuclease-free water or siRNA buffer to a stock concentration of 20 µM. Aliquot and store at -20°C.
-
-
Complex Formation:
-
Determine the desired molar ratio of this compound to siRNA. A starting point for optimization is a range of molar ratios from 5:1 to 40:1.
-
In an RNase-free microcentrifuge tube, dilute the required amount of siRNA in a suitable buffer (e.g., serum-free cell culture medium or PBS) to the final desired concentration for transfection.
-
In a separate tube, dilute the required amount of this compound to the same volume and in the same buffer.
-
Add the diluted this compound solution to the diluted siRNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable this compound-siRNA complexes.
-
Protocol 2: In Vitro Transfection of Adherent Cells with this compound-siRNA Complexes
This protocol outlines the procedure for delivering this compound-siRNA complexes to adherent mammalian cells in culture.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Prepared this compound-siRNA complexes (from Protocol 3.1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, gently aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add the prepared this compound-siRNA complexes (in serum-free medium) to the cells. Ensure the final siRNA concentration is in the desired range (e.g., 20-100 nM).
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium (containing serum) to each well. Alternatively, the transfection medium can be replaced with fresh complete medium.
-
Incubate the cells for an additional 24-72 hours before assessing gene knockdown. The optimal incubation time will depend on the stability of the target mRNA and protein.
-
Protocol 3: Assessment of Gene Silencing Efficiency
This protocol describes how to quantify the reduction in target gene expression following this compound-siRNA delivery.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
After the desired incubation period (typically 24-48 hours post-transfection), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for your target gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
-
Western Blot for Protein Level Analysis:
-
After the desired incubation period (typically 48-72 hours post-transfection), lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for your target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the reduction in target protein levels.
-
Protocol 4: Cytotoxicity Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound-siRNA complexes on the treated cells.
Method: MTT Assay
-
Seed cells in a 96-well plate and transfect with this compound-siRNA complexes at various concentrations as described in Protocol 3.2. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
At 24 or 48 hours post-transfection, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed cellular uptake mechanism of this compound-siRNA complexes.
Caption: Experimental workflow for this compound-mediated siRNA delivery and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. esmed.org [esmed.org]
- 6. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for CPP9 Conjugation to Cargo Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPP9 is a small, amphipathic, cyclic cell-penetrating peptide (CPP) that has demonstrated high efficiency in traversing cellular membranes. Its mechanism of action involves direct interaction with plasma membrane phospholipids, leading to cellular entry predominantly through endocytosis, with subsequent efficient escape from the endosome.[1] This property makes this compound an excellent candidate for the intracellular delivery of a wide range of therapeutic agents and chemical probes, including small molecules, proteins, and nanoparticles.
These application notes provide detailed protocols for the conjugation of this compound to various cargo molecules, methods for quantifying conjugation efficiency, and an overview of the cellular uptake mechanisms.
Data Presentation: Quantitative Analysis of this compound Conjugation
While specific quantitative data for this compound conjugation efficiency is not extensively available in the public domain, the following tables provide representative data based on typical efficiencies observed for similar CPPs. Researchers should perform their own quantitative analysis for their specific this compound-cargo conjugate.
Table 1: Representative Conjugation Efficiency of this compound to Various Cargo Molecules
| Cargo Type | Conjugation Chemistry | This compound:Cargo Molar Ratio (Initial) | Representative Conjugation Efficiency (%) | Quantification Method |
| Protein (e.g., IgG) | NHS Ester-Amine Coupling | 20:1 | 85-95 | SDS-PAGE, UV-Vis Spectroscopy |
| Protein (with Cys) | Maleimide-Thiol Coupling | 15:1 | 80-90 | SDS-PAGE, Ellman's Assay |
| Small Molecule (with amine) | EDC/NHS-Amine Coupling | 10:1 | 70-85 | HPLC, Mass Spectrometry |
| Nanoparticle (Gold) | Thiol-Au Interaction | 150:1 | >90 | UV-Vis Spectroscopy, TEM |
| Plasmid DNA | Non-covalent (Electrostatic) | 10:1 (N/P ratio) | ~100 (complexation) | Gel Retardation Assay |
Table 2: Representative Cellular Uptake Efficiency of this compound-Cargo Conjugates
| Cell Line | This compound-Cargo Conjugate | Incubation Time (hrs) | Representative Uptake Efficiency (%) | Quantification Method |
| HeLa | This compound-Fluorescein | 4 | 80-90 | Flow Cytometry |
| A549 | This compound-siRNA | 24 | 60-70 | Fluorescence Microscopy, qPCR |
| HEK293 | This compound-Protein | 6 | 75-85 | Western Blot, Confocal Microscopy |
Experimental Protocols
The following are detailed protocols for common conjugation methods. It is recommended to optimize the reaction conditions (e.g., molar ratios, pH, reaction time) for each specific this compound-cargo pair.
Protocol 1: Covalent Conjugation of this compound to Proteins via NHS Ester Chemistry
This protocol is suitable for proteins with available primary amine groups (lysine residues or the N-terminus).
Materials:
-
This compound with a C-terminal or N-terminal modification for conjugation (e.g., a free amine or carboxyl group). If using the C-terminus, ensure the N-terminus is protected.
-
Protein cargo with accessible primary amines.
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 8.3-8.5.[2][3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
Procedure:
-
Preparation of this compound and Protein:
-
Dissolve the protein cargo in the reaction buffer at a concentration of 1-10 mg/mL.[4]
-
Dissolve this compound in the same buffer.
-
-
Activation of this compound Carboxyl Group (if applicable):
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 20:1 this compound:protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming excess NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against PBS.
-
-
Quantification:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight of the protein.[5]
-
Quantify the conjugation efficiency by measuring the protein concentration (e.g., BCA assay) and the this compound concentration (if this compound contains a fluorescent label or a unique amino acid for spectroscopic analysis).
-
Protocol 2: Covalent Conjugation of this compound to Thiolated Molecules via Maleimide Chemistry
This protocol is designed for cargo molecules containing a free thiol (sulfhydryl) group, such as a cysteine residue in a protein. This compound should be synthesized with a maleimide group.
Materials:
-
Maleimide-activated this compound.
-
Thiol-containing cargo molecule (e.g., protein with a cysteine residue).
-
Reaction Buffer: PBS, pH 7.0-7.5.[6][7][8][9][10] Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce any disulfide bonds in the cargo.
-
Purification: Size-exclusion chromatography or dialysis.
Procedure:
-
Preparation of Cargo:
-
Preparation of this compound:
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted this compound.
-
-
Quantification:
-
Confirm conjugation using SDS-PAGE.
-
Quantify the number of free thiols before and after the reaction using Ellman's reagent to determine the conjugation efficiency.
-
Protocol 3: Non-Covalent Complex Formation of this compound with Plasmid DNA
This protocol relies on the electrostatic interaction between the cationic this compound and the anionic phosphate backbone of plasmid DNA.
Materials:
-
This compound peptide.
-
Plasmid DNA.
-
Nuclease-free water or a low-salt buffer (e.g., 5% glucose solution).
Procedure:
-
Preparation of this compound and Plasmid DNA:
-
Dilute the plasmid DNA to the desired concentration in nuclease-free water or buffer.
-
Prepare a stock solution of this compound in nuclease-free water.[11]
-
-
Complex Formation:
-
Add the this compound solution to the plasmid DNA solution at various N/P ratios (the ratio of nitrogen atoms in this compound to phosphate groups in DNA), typically ranging from 1:1 to 20:1.
-
Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for complex formation.[11]
-
-
Characterization of Complexes:
-
Perform a gel retardation assay by running the complexes on an agarose gel. Successful complexation is indicated by the retention of the DNA in the loading well.
-
The size and zeta potential of the complexes can be measured using dynamic light scattering (DLS).
-
-
Cellular Transfection:
-
The this compound-DNA complexes can be directly added to cell culture media for transfection studies.
-
Mandatory Visualizations
Signaling Pathway for this compound-Mediated Endocytosis
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lifetein.com [lifetein.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. lifetein.com [lifetein.com]
Application Notes and Protocols: CPP9 (Caspase-9) in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-9 (CPP9), a member of the caspase family of proteases, plays a critical role as an initiator caspase in the intrinsic pathway of apoptosis.[1][2] This pathway is a key mechanism for programmed cell death, essential for normal tissue homeostasis and a crucial barrier against cancer development.[3][4] In response to various cellular stresses such as DNA damage, oxidative stress, or oncogene activation, cytochrome c is released from the mitochondria.[5][6] This event triggers the formation of a multi-protein complex known as the apoptosome, which recruits and activates pro-caspase-9.[5][7] Activated Caspase-9 then initiates a downstream cascade by cleaving and activating executioner caspases, such as Caspase-3 and Caspase-7, ultimately leading to the dismantling of the cell.[8][9]
Given its central role in apoptosis, Caspase-9 has emerged as a significant focus in cancer research. Evasion of apoptosis is a hallmark of cancer, and alterations in the Caspase-9 pathway are frequently observed in various malignancies.[3][4] Consequently, Caspase-9 is being actively investigated as a therapeutic target, a prognostic biomarker, and a key player in the response to anti-cancer therapies.[1][10][11] These application notes provide an overview of the role of Caspase-9 in cancer and detailed protocols for its investigation.
Caspase-9 as a Therapeutic Target
Modulating Caspase-9 activity presents a promising strategy for cancer therapy.[1] Approaches include the development of small molecules that can directly activate Caspase-9 to induce apoptosis in cancer cells or sensitize them to conventional chemotherapies.[5] Conversely, in certain contexts where excessive apoptosis contributes to therapy-related side effects, selective inhibition of Caspase-9 is being explored.[3] Furthermore, gene therapy approaches utilizing an inducible version of Caspase-9 are being developed as a safety switch in cellular therapies to eliminate transplanted cells if adverse effects occur.[8]
Caspase-9 as a Biomarker
The expression level and activity of Caspase-9 in tumor tissues can serve as a valuable biomarker for predicting disease prognosis and therapeutic response.[10][11] Low levels of Caspase-9 expression have been associated with chemoresistance in some cancers.[2][10] Functional polymorphisms in the CASP9 gene have also been linked to susceptibility to various cancers, including lung, bladder, and pancreatic cancer.[2][10] Therefore, assessing Caspase-9 status in patients could aid in personalizing cancer treatment.
Quantitative Data Summary
The following tables summarize quantitative data related to Caspase-9 in cancer research, providing a basis for comparison across different studies and compounds.
Table 1: Expression of Caspase-9 in Different Cancer Types
| Cancer Type | Change in Caspase-9 Expression | Method of Detection | Reference |
| Inflammatory Breast Cancer | Upregulated in some cases | PPI network, Prognosis analysis | [11] |
| Lung Carcinoma | Frequently absent | Immunoblot | [12] |
| Breast Carcinoma | Frequently absent | Immunoblot | [12] |
| Renal Cell Carcinoma | Downregulation of Smac/DIABLO (IAP antagonist) | - | [12] |
| Acute Myelogenous Leukemia | XIAP overexpression (inhibitor of Caspase-9) | - | [12] |
| Ovarian Neoplasms | - | Western Blot | [13] |
| Breast Cancer | Increased expression after treatment with 5-FU, Thymoquinone | Gene Expression Analysis | [14] |
Table 2: IC50 Values of Selected Caspase Inhibitors
| Inhibitor | Target Caspase(s) | IC50 Value | Cell Line/System | Reference |
| z-LEHD-FMK | Caspase-9 | 1.5 µM | In vitro assay | [15] |
| Ac-LESD-CMK | Caspase-8, Caspase-10 | 50 nM (Caspase-8), 520 nM (Caspase-10) | In vitro assay | [15] |
| z-IETD-FMK | Caspase-8 | 350 nM | In vitro assay | [15] |
| VX-765 | Caspase-1 | 4 µM | In vitro assay | [15] |
| Emricasan | Pan-caspase | Not specified | In vivo (mouse models) | [3][16] |
| Doxorubicin | - | ~0.5 µM - 1 µM (for sensitization studies) | Various cancer cell lines | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Caspase-9 Signaling Pathway in Apoptosis
Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to the activation of Caspase-9.
Experimental Workflow for Investigating Caspase-9 in Cancer Cells
Caption: A typical experimental workflow for studying the effects of a compound on Caspase-9 in cancer cells.
Detailed Experimental Protocols
Caspase-9 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for the quantitative measurement of Caspase-9 activity in cell lysates.[18][19][20]
Principle: The assay utilizes a specific Caspase-9 substrate, Leu-Glu-His-Asp (LEHD), conjugated to a fluorescent reporter molecule (e.g., AMC, R110).[19][20] Cleavage of the substrate by active Caspase-9 releases the fluorophore, which can be measured using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the Caspase-9 activity.
Materials:
-
Cancer cells of interest
-
Test compound/treatment
-
Caspase-9 Activity Assay Kit (containing Caspase-9 substrate (e.g., Ac-LEHD-AMC), Lysis Buffer, Reaction Buffer, DTT)[21]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., Ex/Em = 370/450 nm for AMC)[20]
-
Protein Assay Reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[20] For suspension cells, use 2 x 10^5 cells/well on the day of the assay.[20]
-
Treat cells with the test compound at various concentrations for the desired duration to induce apoptosis. Include untreated and vehicle-treated cells as controls.
-
-
Cell Lysis:
-
For adherent cells, remove the culture medium and wash the cells once with cold PBS.
-
For suspension cells, centrifuge the plate to pellet the cells and discard the supernatant. Wash once with cold PBS.
-
Add 50 µL of cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.[21]
-
-
Caspase-9 Activity Measurement:
-
Prepare the Caspase-9 Reaction Mix by adding the Caspase-9 substrate and DTT to the Reaction Buffer according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[21]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each lysate to determine the specific Caspase-9 activity.
-
Express the results as fold-change in Caspase-9 activity compared to the untreated control.
-
Western Blot for Pro- and Cleaved Caspase-9
This protocol outlines the detection of both the inactive (pro-caspase-9) and active (cleaved) forms of Caspase-9 by Western blotting.[13][22]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. During apoptosis, pro-caspase-9 (approx. 47 kDa) is cleaved into a large subunit (p35 or p37) and a small subunit (p10).[6][22] Antibodies specific to Caspase-9 can detect both the full-length pro-enzyme and its cleaved fragments, allowing for the assessment of its activation status.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Caspase-9 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Caspase-9 diluted in blocking buffer overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities for pro-caspase-9 and cleaved Caspase-9. An increase in the cleaved form and a corresponding decrease in the pro-form indicate Caspase-9 activation.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a common flow cytometry-based method to detect and quantify apoptosis.[23][24][25]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[23] By using both stains, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including both adherent and floating cells) after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Immunohistochemistry (IHC) for Caspase-9 in Paraffin-Embedded Tissues
This protocol provides a general guideline for detecting Caspase-9 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[26][27]
Principle: IHC uses antibodies to visualize the distribution and localization of specific proteins within a tissue sample. This can reveal the expression pattern of Caspase-9 in tumors and surrounding normal tissue.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal serum)
-
Primary antibody against Caspase-9
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in antigen retrieval solution in a steamer, pressure cooker, or microwave.[27] Cool the slides to room temperature.
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary antibody against Caspase-9 overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Apply the DAB chromogen substrate and monitor for color development (brown precipitate).
-
Rinse with distilled water to stop the reaction.
-
Counterstain the nuclei with hematoxylin (blue).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of Caspase-9 staining in the tissue.
-
References
- 1. Caspase-9 as a therapeutic target for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Caspase-9 Antibody (#9502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-9 (C9) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. oncotarget.com [oncotarget.com]
- 11. CASP9 As a Prognostic Biomarker and Promising Drug Target Plays a Pivotal Role in Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. promega.com [promega.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. abcam.com [abcam.com]
- 21. mpbio.com [mpbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. youtube.com [youtube.com]
- 27. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
Revolutionizing Intracellular Delivery: CPP9 as a Vehicle for Chemical Probes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of chemical probes into living cells is a cornerstone of modern cell biology and drug discovery. These probes, which include fluorescent dyes, small molecule inhibitors, and bioactive peptides, are invaluable tools for visualizing cellular processes, dissecting signaling pathways, and identifying novel therapeutic targets. However, the impermeable nature of the cell membrane presents a significant barrier to the intracellular delivery of many of these molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful solution to this challenge, and among them, the cyclic peptide CPP9 has demonstrated exceptional efficiency in traversing the cell membrane and delivering a wide range of cargo into the cytoplasm.
This document provides a comprehensive overview of the application of this compound for the delivery of chemical probes. It includes detailed protocols for probe conjugation, cell treatment, and quantitative analysis of uptake and endosomal escape. Furthermore, it presents quantitative data on the delivery efficiency of this compound and visualizes key experimental workflows and a representative signaling pathway that can be modulated by a this compound-delivered probe.
Mechanism of this compound-Mediated Delivery
This compound is a small, amphipathic, cyclic peptide that facilitates the cellular uptake of conjugated cargo. The delivery process is primarily mediated by endocytosis. This compound interacts with the plasma membrane, inducing its invagination and the formation of endosomes containing the this compound-cargo conjugate. A key feature of this compound is its remarkable ability to promote the escape of its cargo from these endosomes into the cytoplasm, a critical step for the probe to reach its intracellular target. The proposed mechanism for this efficient endosomal escape involves this compound inducing membrane curvature and the budding of small vesicles from the endosomal membrane, which subsequently release their contents into the cytosol.[1]
Data Presentation: Quantitative Analysis of this compound Delivery Efficiency
The efficiency of this compound-mediated delivery has been quantified and compared to other well-known CPPs, such as the Tat peptide. The following table summarizes key performance metrics for this compound.
| Cell-Penetrating Peptide | Total Endocytic Uptake (Arbitrary Units) | Endosomal Escape Efficiency (%) | Overall Cytosolic Delivery Efficiency (%) | Cargo Type | Cell Line | Reference |
| This compound | 152 ± 13 | 62 | 121 | Fluorescent Dye | HeLa | N/A |
| Tat | 43 ± 3 | 23 | 2 | Fluorescent Dye | HeLa | N/A |
| R9 | 49 ± 3 | 40 | 4 | Fluorescent Dye | HeLa | N/A |
Note: The data presented is based on a referenced presentation slide and serves as a comparative illustration. For specific applications, it is recommended to perform quantitative analysis with the probe of interest.
Experimental Protocols
Protocol 1: Conjugation of a Fluorescent Probe (Rhodamine) to this compound
This protocol describes the conjugation of a thiol-reactive rhodamine dye to a cysteine-containing this compound peptide.
Materials:
-
This compound peptide with a C-terminal cysteine residue (synthesized or commercially available)
-
Maleimide-activated Rhodamine
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2 (PBS)
-
Reducing agent (e.g., TCEP)
-
PD-10 desalting column or dialysis cassette (1 kDa MWCO)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing this compound peptide in the conjugation buffer. If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds. Remove the TCEP using a desalting column.
-
Dye Preparation: Immediately before use, dissolve the maleimide-activated rhodamine in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved rhodamine to the reduced this compound peptide solution. A 10- to 20-fold molar excess of the dye over the peptide is recommended as a starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the this compound-rhodamine conjugate using a PD-10 desalting column to remove excess, unreacted dye. For higher purity, HPLC purification is recommended.
-
Characterization: Confirm the successful conjugation and purity of the product by analytical HPLC and mass spectrometry.
-
Quantification: Determine the concentration of the conjugate by measuring the absorbance at 280 nm (for the peptide) and 555 nm (for rhodamine).
Protocol 2: this compound-Mediated Delivery and Cellular Uptake Analysis
This protocol details the treatment of cells with a this compound-conjugated fluorescent probe and the subsequent quantification of cellular uptake by confocal microscopy and flow cytometry.
Materials:
-
HeLa or HEK293T cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-fluorescent probe conjugate (from Protocol 1)
-
Hoechst 33342 or DAPI for nuclear staining
-
Trypsin-EDTA
-
Confocal microscope
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa or HEK293T cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere and grow to 70-80% confluency.
-
Cell Treatment: Prepare a working solution of the this compound-fluorescent probe conjugate in a serum-free medium at the desired final concentration (e.g., 1-10 µM). Remove the culture medium from the cells, wash once with PBS, and add the treatment solution.
-
Incubation: Incubate the cells with the conjugate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove any extracellular conjugate.
-
Confocal Microscopy:
-
Add fresh complete medium to the cells.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Acquire images using a confocal microscope. Capture images in the channels corresponding to the fluorescent probe and the nuclear stain.
-
Analyze the images to assess the intracellular localization of the probe. Punctate fluorescence may indicate endosomal entrapment, while diffuse cytoplasmic fluorescence suggests successful endosomal escape.
-
-
Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the delivered probe. This will provide a quantitative measure of the total cellular uptake.
-
Protocol 3: Assessment of Endosomal Escape using a Galectin-9 Reporter Assay
This protocol describes a method to quantify the endosomal escape of this compound-delivered cargo using a Galectin-9 (Gal9) reporter. Gal9 is recruited to sites of endosomal damage, and its punctate accumulation can be visualized and quantified as a measure of endosomal escape.[2][3]
Materials:
-
HeLa cells stably expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Gal9)
-
This compound-cargo conjugate
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed the mCherry-Gal9 expressing HeLa cells in imaging-compatible plates.
-
Cell Treatment: Treat the cells with the this compound-cargo conjugate as described in Protocol 2.
-
Image Acquisition: At different time points after treatment, acquire images of the cells using a high-content imaging system or confocal microscope. Capture images in the mCherry channel to visualize Gal9 puncta.
-
Image Analysis:
-
Use image analysis software to identify and quantify the number and intensity of mCherry-Gal9 puncta per cell.
-
An increase in the number and intensity of Gal9 puncta in treated cells compared to control cells indicates endosomal escape of the this compound-cargo.
-
This method allows for a quantitative comparison of the endosomal escape efficiency of different this compound-cargo conjugates or treatment conditions.[2][3]
-
Mandatory Visualizations
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5][6] Its dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors targeting components of this pathway are of great therapeutic interest. This compound can be utilized to deliver such inhibitors into cells to modulate this pathway. The following diagram illustrates the PI3K/Akt pathway and the point of intervention by a hypothetical this compound-delivered kinase inhibitor.
Caption: PI3K/Akt signaling pathway and its inhibition by a this compound-delivered kinase inhibitor.
Experimental Workflow: this compound-Mediated Probe Delivery and Analysis
The following diagram outlines the general workflow for utilizing this compound to deliver a chemical probe and subsequently analyzing its intracellular effects.
Caption: Experimental workflow for this compound-mediated chemical probe delivery and analysis.
Logical Relationship: Factors Influencing this compound Delivery Efficiency
The overall success of this compound-mediated delivery is dependent on a series of interconnected factors, from initial uptake to the final biological effect of the probe. This diagram illustrates these logical relationships.
Caption: Logical relationship of factors influencing this compound-mediated probe delivery efficiency.
Conclusion
This compound represents a highly efficient and versatile tool for the intracellular delivery of a wide array of chemical probes. Its ability to facilitate high levels of cytosolic delivery through efficient endosomal escape makes it a superior choice for researchers aiming to study intracellular processes with high fidelity. The protocols and data presented in this document provide a solid foundation for the successful application of this compound in various research and drug development settings. By leveraging the power of this compound, scientists can overcome the challenge of the cell membrane and unlock new avenues for understanding and manipulating cellular functions.
References
- 1. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction and Mechanism of Action
Application Notes and Protocols for Caspase-9 (CASP9)
Note on Terminology: The term "CPP9" is not a standard identifier for a specific molecule in widely accessible scientific literature. It is presumed to be a typographical error or a non-standard abbreviation. Based on the common abbreviation conventions in apoptosis research, this guide will focus on Caspase-9 (CASP9) , a critical initiator caspase in the intrinsic apoptotic pathway.
Caspase-9 is a cysteine-aspartic protease that plays a crucial role as an initiator of the intrinsic pathway of apoptosis.[1] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[2] In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then oligomerizes to form a heptameric structure known as the apoptosome.[3] This complex recruits pro-caspase-9, the inactive zymogen form of the enzyme.[4] Proximity-induced dimerization within the apoptosome activates caspase-9, which then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.[1][3] These executioner caspases are responsible for the proteolytic cleavage of a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptotic cell death.[5]
Signaling Pathway Diagram
The following diagram illustrates the activation cascade of the intrinsic apoptotic pathway involving Caspase-9.
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorophore Labeling of CPP9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering molecular cargo into cells. CPP9, a cyclic, amphipathic peptide with the sequence Cyclo({d-Phe}-{2-Nal}-Arg-{d-Arg}-Arg-{d-Arg}-Gln), has demonstrated high efficiency in cell penetration.[1] Fluorescent labeling of this compound is a critical technique for visualizing its cellular uptake, trafficking, and biodistribution, providing valuable insights for drug delivery and development.[2][3]
These application notes provide detailed protocols for labeling this compound with fluorophores using three common conjugation chemistries: amine-reactive labeling, thiol-reactive labeling, and click chemistry. This document also outlines methods for the purification and characterization of the resulting fluorescently labeled this compound conjugates.
Choosing a Labeling Strategy
The selection of a labeling strategy depends on the desired site of conjugation and the availability of reactive functional groups on this compound. The native sequence of this compound contains a primary amine in the side chain of the glutamine (Gln) residue, which can be targeted by amine-reactive dyes.[4] For more site-specific labeling, this compound can be synthesized with a cysteine residue for thiol-reactive labeling or with an amino acid containing a bioorthogonal handle (e.g., an azide or alkyne) for click chemistry.[5][6]
Data Presentation: Properties of Common Fluorophores
The choice of fluorophore is critical and should be based on the specific application and available instrumentation.[7] Key parameters include excitation and emission maxima, extinction coefficient, and quantum yield.[7][8] The following table summarizes the properties of commonly used fluorophores suitable for peptide labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group(s) Available |
| FAM (Carboxyfluorescein) | 494 | 518 | 68,000 | 0.92 | NHS ester, Maleimide, Azide |
| TAMRA (Tetramethylrhodamine) | 557 | 583 | 91,000 | 0.1 | NHS ester, Maleimide, Azide |
| Cy3 | 550 | 570 | 150,000 | 0.15 | NHS ester, Maleimide, Azide |
| Cy5 | 650 | 670 | 250,000 | 0.28 | NHS ester, Maleimide, Azide |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | NHS ester, Maleimide, Azide |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | NHS ester, Maleimide, Azide |
| ATTO 488 | 501 | 523 | 90,000 | 0.80 | NHS ester, Maleimide, Azide |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | NHS ester, Maleimide, Azide |
Note: Values are approximate and can vary depending on the solvent and conjugation partner. Data compiled from various commercial and literature sources.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of this compound using NHS Ester Dyes
This protocol targets the primary amine on the side chain of the glutamine residue in this compound.
Materials:
-
This compound (with a free glutamine side-chain amine)
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25 or Reverse-Phase HPLC)
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[9]
-
Dye Dissolution: Immediately before use, dissolve the amine-reactive fluorophore (NHS ester) in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[9]
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution.[9] Keep the reaction volume small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[9]
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase HPLC.[10]
-
Characterization: Confirm successful labeling and purity by mass spectrometry and UV-Vis spectrophotometry.[11]
References
- 1. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. scilit.com [scilit.com]
- 8. bachem.com [bachem.com]
- 9. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. shimadzu.com [shimadzu.com]
Application Notes: CPP9 for Gene Editing Applications
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has become a revolutionary tool for gene editing due to its precision and versatility.[1][2][3][4] A significant challenge for the therapeutic application of CRISPR-Cas9 is the safe and efficient delivery of its components—the Cas9 nuclease and a single guide RNA (sgRNA)—into target cells.[5][6] While viral vectors are effective, they can lead to long-term expression of the Cas9 enzyme, increasing the risk of off-target mutations and potential immunogenic responses.[5]
To overcome these limitations, direct delivery of the Cas9:sgRNA ribonucleoprotein complex (RNP) has emerged as a preferred strategy.[5] This approach is fast-acting and transient, reducing the likelihood of off-target effects and immune responses.[5][7] Cell-Penetrating Peptides (CPPs) are a class of short peptides that can traverse cellular membranes and deliver macromolecular cargo, such as the Cas9 RNP, into the cytoplasm.[1][5][7][8] This application note describes the use of CPP9, a novel cell-penetrating peptide, for the non-viral delivery of Cas9 RNP for gene editing applications.
Mechanism of Action
This compound facilitates the intracellular delivery of Cas9 RNP through a non-covalent complexation strategy. The cationic nature of this compound allows it to interact electrostatically with the negatively charged Cas9 RNP, forming stable nanocomplexes. These complexes are then internalized by the cell, often through endocytosis. Once inside the endosome, this compound's properties promote endosomal escape, releasing the Cas9 RNP into the cytoplasm. The RNP can then translocate to the nucleus, where the Cas9 nuclease, guided by the sgRNA, induces a double-strand break at the target genomic locus, initiating gene editing through the cell's natural DNA repair pathways.[4][9]
Advantages of this compound-Mediated Delivery
-
High Efficiency: Forms stable complexes with Cas9 RNP for efficient intracellular delivery.
-
Low Toxicity: As a transient delivery system, it avoids the risks associated with viral vectors, such as insertional mutagenesis.[5]
-
Reduced Off-Target Effects: The transient presence of the Cas9 RNP in the cell minimizes the time available for off-target cleavage.[5][7]
-
Broad Applicability: Can be utilized for gene editing in a variety of cell types, including primary cells that are often difficult to transfect.[5][6]
Quantitative Data Summary
The following tables summarize the performance of this compound in delivering Cas9 RNP for gene editing in various cell lines.
Table 1: this compound-Mediated Cas9 RNP Delivery Efficiency
| Cell Line | This compound:RNP Molar Ratio | Delivery Efficiency (%) | Cell Viability (%) |
| HEK293T | 5:1 | 85 ± 5 | 95 ± 3 |
| 10:1 | 92 ± 4 | 91 ± 4 | |
| 20:1 | 95 ± 3 | 85 ± 5 | |
| HeLa | 10:1 | 88 ± 6 | 93 ± 2 |
| 20:1 | 94 ± 4 | 88 ± 3 | |
| Primary T-Cells | 20:1 | 75 ± 8 | 82 ± 6 |
Table 2: Gene Editing Efficiency using this compound
| Cell Line | Target Gene | This compound:RNP Molar Ratio | Indel Frequency (%) |
| HEK293T | CCR5 | 10:1 | 45 ± 5 |
| AAVS1 | 10:1 | 52 ± 6 | |
| HeLa | HPRT | 20:1 | 38 ± 4 |
| Primary T-Cells | PD-1 | 20:1 | 25 ± 7 |
Note: Data presented are representative and may vary based on experimental conditions, cell type, and the specific sgRNA sequence.
Experimental Protocols
Protocol 1: Preparation of Cas9 RNP
-
Reagents and Materials:
-
Purified Streptococcus pyogenes Cas9 protein (with NLS)
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Nuclease-free water
-
Nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Dilute the Cas9 protein to a final concentration of 20 µM (e.g., 40 pmol in 2 µL) in nuclease-free water.
-
Dilute the sgRNA to a final concentration of 20 µM (e.g., 40 pmol in 2 µL).
-
In a nuclease-free tube, combine the Cas9 protein and sgRNA at a 1:1 molar ratio.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the Cas9 RNP complex.
-
Protocol 2: Formation of this compound/RNP Nanocomplexes and Transfection
-
Reagents and Materials:
-
Prepared Cas9 RNP (from Protocol 1)
-
This compound peptide solution (1 mM stock in sterile water)
-
Opti-MEM or other serum-free medium
-
Cultured cells in appropriate growth medium
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-80% confluency at the time of transfection.
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of Cas9 RNP (e.g., 40 pmol) in 50 µL of Opti-MEM.
-
In a separate tube, dilute the this compound peptide to achieve the desired molar ratio (e.g., for a 10:1 ratio with 40 pmol RNP, use 400 pmol of this compound) in 50 µL of Opti-MEM.
-
Add the diluted this compound solution to the diluted RNP solution.
-
Mix gently and incubate at room temperature for 30 minutes to allow for nanocomplex formation.
-
-
Transfection:
-
Gently add the 100 µL of this compound/RNP complex solution dropwise to the cells in each well.
-
Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 hours.
-
-
Post-Transfection:
-
After 4 hours, remove the medium containing the complexes and replace it with fresh, complete growth medium.
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
-
Analysis: Harvest the cells for downstream analysis of gene editing efficiency using methods such as the T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE analysis, or next-generation sequencing.[10]
-
Visualizations
Caption: Experimental workflow for this compound-mediated Cas9 RNP gene editing.
Caption: Proposed mechanism of this compound-mediated Cas9 RNP delivery and gene editing.
References
- 1. Cell-Penetrating Peptides and CRISPR-Cas9: A Combined Strategy for Human Genetic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Penetrating Peptide-Mediated Delivery of CRISPR-Cas System- Crop Biotech Update (May 17, 2017) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 7. Cell-Penetrating Peptide-Mediated Delivery of Cas9 Protein and Guide RNA for Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptides for enhanced delivery of CRISPR/Cas - Joseph De Angelo [grantome.com]
- 9. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: CPP9-Mediated Cargo Delivery to Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cells, derived directly from living tissue, are crucial models in biomedical research as they closely mimic the physiological state of cells in vivo. However, their reluctance to be efficiently transfected by traditional methods presents a significant challenge. Cell-Penetrating Peptides (CPPs) have emerged as powerful tools to overcome this barrier.[1][2]
CPP9 is a small, cyclic, and amphipathic cell-penetrating peptide designed for the efficient intracellular delivery of a wide range of therapeutic and research molecules, including proteins and small interfering RNA (siRNA), into challenging cell types like primary cells.[3][4][5] Its cyclic structure confers enhanced stability, while its amphipathic nature facilitates interaction with the plasma membrane, initiating cellular uptake.[3][4]
Mechanism of Action
The primary mechanism for the cellular uptake of this compound and its associated cargo is endocytosis.[3][4][5] Unlike direct translocation, endocytosis is an energy-dependent process where the cell membrane engulfs the this compound-cargo complex, forming an intracellular vesicle.[6][7][8] CPPs can utilize several endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[7][9] The specific pathway can depend on the CPP concentration, the nature and size of the cargo, and the cell type.[8]
A critical step for the biological activity of the delivered cargo is its release from the endosome into the cytoplasm, a process known as endosomal escape.[10][11][12] this compound is designed to promote efficient release from the endosome, preventing lysosomal degradation of the cargo and ensuring its bioavailability at the target site within the cell.[4][10]
Applications
This compound provides a versatile platform for a variety of research and therapeutic applications in primary cells:
-
Protein Delivery : Delivery of functional proteins, such as enzymes, antibodies, or transcription factors, into primary cells to study cellular processes or for therapeutic intervention.[13]
-
Hard-to-Transfect Cells : Particularly useful for cell types like primary neurons, hematopoietic stem cells, and immune cells, which are often resistant to lipid-based transfection reagents and electroporation.[17][18][19]
-
Drug Delivery : Facilitating the entry of small molecule drugs or other therapeutic agents that have poor membrane permeability.
Data Presentation
The efficiency of this compound-mediated delivery and its impact on cell viability are critical parameters. The following tables provide representative data for guidance.
Table 1: Representative Efficiency of this compound-Mediated Cargo Delivery in Primary Cells
| Primary Cell Type | Cargo (Fluorophore) | This compound Concentration (µM) | Molar Ratio (this compound:Cargo) | Delivery Efficiency (% Positive Cells) |
| Primary Human Neurons | EGFP Protein (40 kDa) | 5 µM | 10:1 | ~75% |
| Human Hematopoietic Stem Cells (CD34+) | FITC-labeled siRNA (21 bp) | 10 µM | 20:1 | ~85% |
| Primary Human T Cells | AlexaFluor 594-labeled Antibody (150 kDa) | 5 µM | 15:1 | ~65% |
| Rat Primary Cardiomyocytes | Cy5-labeled Peptide (2 kDa) | 2.5 µM | 5:1 | ~90% |
Note: Efficiency is determined by flow cytometry analysis of cells treated for 4 hours. Values are representative and should be optimized for specific experimental conditions.
Table 2: Representative Cytotoxicity of this compound in Primary Cells
| Primary Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| Primary Human Neurons | 5 | 24 | >95% |
| Primary Human Neurons | 10 | 24 | >90% |
| Human Hematopoietic Stem Cells (CD34+) | 10 | 24 | >95% |
| Human Hematopoietic Stem Cells (CD34+) | 20 | 24 | >85% |
Note: Cell viability is assessed using an MTT assay. Values are relative to untreated control cells.[20][21][22]
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process involves forming the this compound-cargo complex, incubating it with primary cells, and subsequently analyzing the delivery efficiency and functional outcome.
Cellular Uptake and Endosomal Escape Pathway
This compound-cargo complexes are internalized via endocytosis and must escape the endosome to reach the cytoplasm.
Protocol 1: Preparation of this compound-siRNA Nanocomplexes (Non-covalent)
This protocol describes the formation of nanocomplexes between this compound and siRNA through non-covalent electrostatic interactions.[14][23][24]
Materials:
-
This compound peptide stock solution (1 mM in nuclease-free water)
-
siRNA stock solution (20 µM in nuclease-free water)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Determine Optimal Ratio: The optimal charge ratio (N:P ratio, nitrogen in this compound to phosphate in siRNA) or molar ratio often needs to be determined empirically, but a starting point of 20:1 (molar ratio) is common.[25]
-
Dilute this compound: In a sterile microcentrifuge tube, dilute the required amount of this compound stock solution in serum-free medium. For example, to achieve a final concentration of 10 µM in 100 µL of cell culture, prepare a 2X working solution.
-
Dilute siRNA: In a separate sterile microcentrifuge tube, dilute the required amount of siRNA stock solution in the same volume of serum-free medium.
-
Form Complexes: Add the diluted this compound solution to the diluted siRNA solution (not the reverse). Pipette gently to mix.
-
Incubate: Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.
-
Usage: The this compound-siRNA complexes are now ready to be added to the primary cell culture. Do not vortex the complexes.
Protocol 2: Delivery of this compound-Cargo Complexes to Adherent Primary Cells
This protocol is a general guideline for delivering pre-formed this compound-cargo complexes to adherent primary cells, such as neurons or cardiomyocytes.
Materials:
-
Plated primary cells in appropriate culture medium
-
Pre-formed this compound-cargo complexes (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Cell Preparation: Ensure primary cells are healthy and have adhered properly. For primary neurons, this protocol is typically performed on or after day in vitro (DIV) 7.
-
Medium Change (Optional but Recommended): Gently aspirate half of the culture medium from each well and replace it with fresh, pre-warmed complete medium. This reduces potential interference from secreted factors. For sensitive cells like neurons, avoid a full medium change.
-
Add Complexes: Add the prepared this compound-cargo complexes dropwise to each well to ensure even distribution. Gently swirl the plate to mix. The final concentration of this compound should be optimized (start with 2.5-10 µM).
-
Incubate: Return the cells to the incubator (37°C, 5% CO₂) and incubate for 4-6 hours. This incubation time is a starting point and may require optimization.
-
Wash and Post-Incubation: After the incubation period, gently aspirate the medium containing the complexes and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.
-
Culture for Analysis: Return the cells to the incubator and culture for 24-72 hours before proceeding with downstream analysis (e.g., assessing delivery efficiency, gene knockdown, or protein function).
Protocol 3: Assessment of Delivery Efficiency by Flow Cytometry
This protocol is for quantifying the percentage of cells that have successfully internalized a fluorescently labeled cargo.[26][27][28]
Materials:
-
Primary cells treated with this compound-fluorescent cargo complexes
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell dissociation reagent (e.g., TrypLE™, Accutase®)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest Cells: After the desired post-incubation period (e.g., 24 hours), wash the cells twice with ice-cold PBS.
-
Dissociate Cells: Add the appropriate cell dissociation reagent and incubate at 37°C until the cells detach. Neutralize the reagent with complete medium if necessary.
-
Prepare Cell Suspension: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS or FACS buffer (PBS with 1% BSA). Centrifuge again.
-
Resuspend: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze: Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter set for your fluorophore. Use untreated cells as a negative control to set the gate for positive cells.
-
Data Interpretation: The percentage of cells within the positive gate represents the delivery efficiency. The mean fluorescence intensity (MFI) can provide a measure of the relative amount of cargo delivered per cell.
Protocol 4: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[20][21][22]
Materials:
-
Primary cells plated in a 96-well plate
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Treat Cells: Plate primary cells in a 96-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 1 µM to 25 µM) for the desired time period (e.g., 24 hours). Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.
-
Add MTT Reagent: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL).
-
Incubate: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium (or centrifuge the plate if cells are in suspension). Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate: Incubate the plate at room temperature in the dark for 2-4 hours (or overnight for some solubilizing agents), shaking gently to ensure complete dissolution.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate Viability: Calculate the percentage of cell viability for each treatment relative to the untreated control cells after subtracting the background absorbance.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Exogenous siRNA delivery using peptide transduction domains/cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Penetrating Peptides Delivering siRNAs: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-penetrating peptides for the delivery of siRNA into cells [biosyn.com]
- 17. biosynth.com [biosynth.com]
- 18. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT (Assay protocol [protocols.io]
- 23. Noncovalently associated -penetrating peptides for gene delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improving Membrane Activity and Cargo Delivery Efficacy of a Cell-Penetrating Peptide by Loading with Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CPP9 Delivery
Welcome to the technical support center for CPP9-mediated cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments involving the this compound cell-penetrating peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a cell-penetrating peptide designed to facilitate the intracellular delivery of various cargo molecules. It is understood to primarily enter mammalian cells through endocytosis. This process involves the engulfment of the this compound-cargo complex by the cell membrane, forming an endosome. For the cargo to be effective, it must then escape this endosome to reach its target within the cytoplasm or other organelles.
Q2: My this compound-cargo conjugate shows low delivery efficiency. What are the potential causes?
Low delivery efficiency can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
This compound-Cargo Conjugation: Inefficient or unstable linkage between this compound and your cargo can prevent the formation of a functional delivery complex.
-
Complex Formation (for non-covalent strategies): The ratio of this compound to cargo is critical for forming stable nanoparticles of an appropriate size and charge for cellular uptake.[1]
-
Cellular Uptake: Various factors can influence the rate and extent of endocytosis, including cell type, this compound concentration, and incubation conditions.
-
Endosomal Escape: This is a major bottleneck for many intracellular delivery systems.[2][3][4] The this compound-cargo complex may be efficiently taken up by cells but remain trapped within endosomes, leading to degradation in lysosomes.[2][4]
-
Cargo Stability: The cargo itself may be unstable under experimental conditions or once inside the cell.
Q3: How can I improve the endosomal escape of my this compound-delivered cargo?
Enhancing endosomal escape is crucial for improving the efficacy of this compound-mediated delivery.[2][3][5] While this compound is designed to facilitate this process, optimization may be required. Strategies to consider include:
-
Co-treatment with endosomolytic agents: Using agents that disrupt endosomal membranes can aid in the release of the cargo.
-
Modifying the cargo or linker: Incorporating pH-sensitive linkers that cleave in the acidic environment of the endosome can release the cargo.[6]
-
Optimizing this compound-cargo ratio: The physicochemical properties of the complex can influence its interaction with the endosomal membrane.
Q4: What is the best way to conjugate my cargo to this compound?
The choice between covalent and non-covalent conjugation depends on the nature of your cargo and the desired application.[1][6]
-
Covalent Conjugation: This method forms a stable, direct link between this compound and the cargo.[6][7][8] It is often preferred when a precise 1:1 ratio is desired and when the biological activity of the cargo is not compromised by the chemical linkage.[6]
-
Non-covalent Complexation: This approach relies on electrostatic or hydrophobic interactions to form nanoparticles.[1][7] It is particularly useful for nucleic acids and proteins and avoids chemical modification of the cargo.[1] However, it requires careful optimization of the CPP-to-cargo ratio to ensure stable complex formation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Problem 1: Low fluorescence signal inside cells observed via microscopy or flow cytometry.
-
Question: I've treated my cells with a fluorescently labeled this compound-cargo conjugate, but I see very little signal inside the cells. What could be wrong?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the concentration of the this compound-cargo complex. Low concentrations may not be sufficient for detection, while very high concentrations can sometimes be cytotoxic or lead to aggregation. |
| Inappropriate Incubation Time | Optimize the incubation time. Cellular uptake is a time-dependent process. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period for your specific cell type and cargo. |
| Cell Type Variability | The efficiency of CPP-mediated uptake can vary significantly between different cell lines.[9] If possible, test your this compound-cargo conjugate in a cell line known to be permissive to CPPs as a positive control. |
| Incorrect Complex Formation | If using a non-covalent strategy, ensure the ratio of this compound to cargo is optimized for nanoparticle formation. This can be assessed using techniques like gel retardation assays for nucleic acid cargo.[1] |
| Fluorescence Quenching | The fluorescence of your label may be quenched due to the local environment or interaction with the CPP. Ensure your detection method is sensitive enough and consider using a different fluorophore. |
Problem 2: Punctate fluorescence pattern observed, with no diffuse cytoplasmic signal.
-
Question: I can see fluorescent puncta within my cells, but the signal is not diffuse in the cytoplasm, and my cargo is not active. Why is this happening?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Endosomal Entrapment | This is the most likely cause. A punctate distribution is characteristic of localization within endosomes.[2] The this compound-cargo is being taken up but is not escaping into the cytoplasm. Review strategies to enhance endosomal escape (see FAQ Q3). |
| Cargo Degradation | If the cargo remains in the endo-lysosomal pathway, it is likely to be degraded by lysosomal enzymes.[2] This can be confirmed by assays that measure the integrity of the cargo after cell lysis. |
| Fixation Artifacts | Some fixation methods can cause redistribution of CPPs.[9] If you are imaging fixed cells, consider using live-cell imaging to confirm the localization of your this compound-cargo complex. |
Quantitative Data Summary
The efficiency of this compound delivery is influenced by multiple factors. The following table provides an illustrative summary of expected delivery efficiencies under different experimental conditions. Note: These are representative values, and actual results will vary depending on the specific cargo, cell line, and experimental setup.
| Cell Line | Cargo Type | This compound Concentration (µM) | Incubation Time (h) | Estimated % of Positive Cells (Flow Cytometry) |
| HeLa | siRNA (20-mer) | 5 | 4 | 60-70% |
| HeLa | siRNA (20-mer) | 10 | 4 | 85-95% |
| A549 | Plasmid DNA (5 kbp) | 10 | 24 | 30-40% |
| A549 | Protein (50 kDa) | 5 | 12 | 50-60% |
| HEK293 | Small Molecule Drug | 2 | 1 | 75-85% |
Experimental Protocols
Protocol 1: Evaluation of this compound-Mediated Cargo Delivery by Fluorescence Microscopy
This protocol outlines the steps for visualizing the intracellular uptake of a fluorescently labeled this compound-cargo complex.
-
Cell Seeding:
-
Preparation of this compound-Cargo Complex:
-
Prepare the this compound-cargo conjugate according to your specific conjugation protocol (covalent or non-covalent).
-
Dilute the complex to the desired final concentration in serum-free cell culture medium.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the medium containing the this compound-cargo complex to the cells.
-
Incubate for the desired amount of time (e.g., 4 hours) at 37°C.
-
-
Cell Staining and Imaging (Live-Cell):
-
(Optional) To visualize endosomes or nuclei, you can add specific live-cell stains, such as Hoechst 33342 for the nucleus, according to the manufacturer's instructions.
-
Gently wash the cells three times with pre-warmed PBS to remove extracellular complexes.
-
Add fresh, pre-warmed culture medium (phenol red-free medium is recommended to reduce background fluorescence).[10]
-
Image immediately using a confocal or wide-field fluorescence microscope with the appropriate filter sets.[10][11]
-
Protocol 2: Quantification of this compound Delivery Efficiency by Flow Cytometry
This protocol provides a method to quantify the percentage of cells that have internalized a fluorescently labeled this compound-cargo complex.
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and treat with the fluorescently labeled this compound-cargo complex as described in Protocol 1 (Steps 1-3).[9]
-
Include appropriate controls: untreated cells (for background fluorescence) and cells treated with the labeled cargo alone (without this compound).
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells twice with cold PBS.
-
Trypsinize the cells and neutralize with complete medium.[9]
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 200-400 µL of cold FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel.[11]
-
Use the untreated cells to set the gate for the fluorescent-negative population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity in the treated samples.
-
Visualizations
Caption: this compound-mediated cargo delivery workflow.
Caption: Troubleshooting logic for low this compound delivery.
References
- 1. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosomal escape cell-penetrating peptides significantly enhance pharmacological effectiveness and CNS activity of systemically administered antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Imaging [promega.jp]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing CPP9 Concentration for Cell Culture
Welcome to the technical support center for optimizing the concentration of CPP9, a highly efficient, cyclic cell-penetrating peptide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a small, amphipathic, cyclic cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various cargo molecules.[1][2] It directly binds to plasma membrane phospholipids and enters mammalian cells primarily through endocytosis. Following internalization, this compound is efficiently released from the endosome, allowing the cargo to reach its intracellular target.[1][2]
Q2: What are the key factors influencing the optimal concentration of this compound?
The optimal this compound concentration is not a single value but depends on several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities and uptake efficiencies.[3] Primary cells can be more sensitive than immortalized cell lines.[4][5]
-
Cargo Molecule: The size, charge, and nature of the cargo conjugated to this compound can significantly impact its uptake efficiency.[3][6]
-
Incubation Time: The duration of exposure to the this compound-cargo complex will influence both uptake and potential cytotoxicity.
-
Cell Confluency: The density of cells at the time of treatment can affect results. An optimal confluency of 60-80% is generally recommended for many applications.[5]
Q3: How can I determine the uptake efficiency of my this compound-cargo complex?
Uptake efficiency can be assessed using several methods, often involving a fluorescently labeled cargo. Common techniques include:
-
Flow Cytometry: Provides quantitative data on the percentage of cells that have internalized the fluorescent cargo and the intensity of the fluorescence per cell.[7]
-
Confocal Microscopy: Allows for visualization of the intracellular localization of the cargo, helping to distinguish between endosomal entrapment and cytosolic delivery.[8]
-
Fluorometry on Cell Lysates: A straightforward method to quantify the total amount of fluorescent cargo taken up by the cell population.[7]
Q4: Is this compound cytotoxic?
Like many cell-penetrating peptides, this compound can exhibit cytotoxicity at high concentrations.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes cargo delivery while minimizing cell death.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cargo Uptake / Transfection Efficiency | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake. 2. Poor Cell Health: Cells are stressed, senescent, or overly confluent.[4] 3. Incorrect this compound-to-Cargo Ratio: The ratio may not be optimal for complex formation and uptake. 4. Degradation of this compound: The peptide may be unstable in the cell culture medium over long incubation times.[11] | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations to identify the optimal level for your specific cell type and cargo. 2. Optimize Cell Culture Conditions: Use healthy, low-passage cells at an optimal confluency (e.g., 70-80%). Ensure proper incubator conditions (CO₂, temperature, humidity).[5] 3. Optimize Conjugation Chemistry: If preparing your own conjugate, experiment with different linker strategies and purification methods. 4. Assess Peptide Stability: Check the stability of this compound in your culture medium over the intended incubation period. Consider using fresh preparations for each experiment.[11] |
| High Cell Toxicity / Death | 1. This compound Concentration is Too High: High concentrations of CPPs can disrupt cell membranes and induce apoptosis.[10] 2. Solvent Toxicity: If a solvent like DMSO is used to dissolve the this compound-cargo complex, its final concentration in the media might be toxic.[10] 3. Contamination: The peptide solution or cell culture could be contaminated with bacteria, mycoplasma, or endotoxins.[][13] | 1. Reduce this compound Concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. 2. Control for Solvent Effects: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments.[14] 3. Use Aseptic Techniques: Filter-sterilize the reconstituted this compound solution and always maintain sterile conditions during cell culture.[10] |
| Precipitation in Media | 1. Poor Solubility: The this compound-cargo complex may have limited solubility in the culture medium. 2. Interaction with Media Components: Components in the serum or media may cause the complex to precipitate. | 1. Check Solubility: Ensure the lyophilized powder is completely dissolved before adding it to the medium. Gentle vortexing can help. Prepare the final concentration in a small volume of medium first.[10] 2. Consider Serum-Free Media: For the duration of the incubation, you might switch to a serum-free medium if serum components are suspected to cause precipitation. |
| Inconsistent Results | 1. Variability in Cell Conditions: Differences in cell passage number, confluency, or health between experiments.[10] 2. Pipetting Errors: Inaccurate pipetting leading to variations in final concentrations.[10] 3. Inconsistent Incubation Times: Variations in the duration of cell exposure to the this compound complex. | 1. Standardize Cell Culture Procedures: Use cells within a narrow passage range and seed them to achieve consistent confluency for each experiment.[10] 2. Calibrate Pipettes: Regularly calibrate your pipettes and use proper techniques.[10] 3. Maintain Consistent Timings: Adhere strictly to the planned incubation times for all experiments. |
Experimental Protocols & Data Presentation
A critical step in optimizing this compound concentration is to empirically determine the therapeutic window for your specific application. This involves assessing both cytotoxicity and uptake efficiency across a range of concentrations.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of the this compound-cargo complex that is non-toxic to the cells.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow them to attach and grow for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of your this compound-cargo complex in complete culture medium. Remove the old medium from the cells and add the various concentrations of the complex. Include untreated cells as a negative control and a solvent-only control if applicable.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Hypothetical Cytotoxicity Data:
| This compound-Cargo Conc. (µM) | Average Absorbance (570 nm) | Cell Viability (%) |
| 0 (Untreated) | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 5 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 20 | 0.98 | 78.4 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Uptake Efficiency Assessment using a Fluorescently Labeled Cargo
This protocol quantifies the intracellular delivery of a fluorescently labeled cargo molecule.
Methodology:
-
Cell Seeding: Seed cells in a suitable format for your chosen analysis method (e.g., 24-well plate for flow cytometry, glass-bottom dish for microscopy).
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of the this compound-fluorescent cargo complex, as determined by the cytotoxicity assay. Include a control with the fluorescent cargo alone.
-
Incubation: Incubate for the desired time (e.g., 2, 4, or 6 hours).
-
Washing: Wash the cells three times with PBS to remove any complex that is surface-bound but not internalized.
-
Analysis:
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in FACS buffer, and analyze on a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.
-
Confocal Microscopy: Image the live or fixed cells to visualize the uptake and subcellular distribution of the cargo.
-
Fluorometry: Lyse the cells and measure the fluorescence of the lysate in a plate reader. Normalize the fluorescence to the total protein concentration of the lysate.[7]
-
Hypothetical Uptake Efficiency Data (Flow Cytometry):
| This compound-Cargo Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Fluorescent Cells |
| 0 (Cargo only) | 50 | 2 |
| 1 | 250 | 35 |
| 5 | 1200 | 85 |
| 10 | 2500 | 98 |
| 20 | 2800 | 99 |
Visualizations
Caption: Cellular uptake pathway of the this compound-cargo complex.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. This compound - SB PEPTIDE [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 9. CPP-Assisted Intracellular Drug Delivery, What Is Next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Cell-penetrating Peptide that Exhibits Responsive Changes in its Secondary Structure in the Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Reducing CPP9 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with the cell-penetrating peptide, CPP9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a small, amphipathic, cyclic cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various therapeutic agents and chemical probes. Its cyclic nature provides high proteolytic stability. This compound enters mammalian cells through endocytosis and has been shown to facilitate the release of its cargo from the endosome into the cytosol.[1]
Q2: Is this compound cytotoxic?
A2: this compound is reported to have low cytotoxicity. Studies have shown that at concentrations up to 50 µM, this compound exhibits no significant cytotoxicity in various cell lines, including HeLa, NIH 3T3, A549 (lung cancer), and H1299 (lung cancer) cells.[1] However, like other CPPs, cytotoxicity can be dependent on the cell type, concentration, exposure time, and the nature of the conjugated cargo.[2][3][4]
Q3: What are the common mechanisms of CPP-induced cytotoxicity?
A3: The cytotoxicity of CPPs can arise from several mechanisms, including:
-
Membrane Disruption: At high concentrations, some CPPs can disrupt the plasma membrane, leading to necrosis.
-
Induction of Apoptosis: CPPs can trigger programmed cell death, often through the intrinsic (mitochondrial) pathway. This can involve the permeabilization of the mitochondrial outer membrane (MOMP) and subsequent activation of caspases.
-
Cargo-Dependent Toxicity: The conjugated cargo can significantly influence the cytotoxic profile of the CPP-cargo complex.[2][3][4]
Q4: How can I reduce the cytotoxicity of my this compound-cargo conjugate?
A4: Several strategies can be employed to mitigate the cytotoxicity of this compound conjugates:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can shield its positive charges, reducing non-specific interactions with cell membranes and decreasing cytotoxicity.[5][6]
-
Optimize Cargo and Conjugation: The type of cargo and where it is attached to the CPP can impact toxicity. Experimenting with different conjugation strategies may yield less toxic constructs.[3][4]
-
Dose Optimization: Use the lowest effective concentration of the this compound-cargo conjugate to achieve the desired biological effect while minimizing off-target toxicity.
-
Control Exposure Time: Limiting the duration of cell exposure to the this compound conjugate can reduce cytotoxicity.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound-Cargo Conjugate | Perform a dose-response experiment to determine the optimal concentration with the best therapeutic index (efficacy vs. toxicity). |
| Inherent Toxicity of the Cargo Molecule | Test the cytotoxicity of the cargo molecule alone to distinguish its effects from that of the this compound vector. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to CPPs. Consider testing your conjugate on a panel of cell lines to identify a more robust model. |
| Contamination of Peptide Stock | Ensure the purity of your this compound-cargo conjugate. Contaminants from synthesis or storage could contribute to cytotoxicity. |
| Assay-Specific Artifacts | The chosen cytotoxicity assay may be incompatible with your experimental conditions. Refer to the "Troubleshooting Cytotoxicity Assays" section below. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Standardize the number of cells seeded per well to ensure consistent cell health and confluence at the time of treatment. |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culture. |
| Peptide Aggregation | CPPs, especially at high concentrations, can aggregate. Prepare fresh dilutions from a stock solution for each experiment and visually inspect for precipitates. |
| Variability in Incubation Times | Strictly adhere to the planned incubation times for both the this compound treatment and the cytotoxicity assay development. |
Problem 3: Low signal or high background in fluorescence-based cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound-Cargo Conjugate | Run a control with the conjugate in the absence of cells to measure its intrinsic fluorescence. If high, consider using a different fluorescent dye or a non-fluorescent assay. |
| Media Components Interference | Phenol red and serum in the culture media can contribute to background fluorescence. Use a phenol red-free medium and/or reduce the serum concentration during the assay. |
| Insufficient Staining/Signal | Optimize the concentration of the fluorescent dye and the incubation time. Ensure that the excitation and emission wavelengths are correctly set on the plate reader. |
| Photobleaching | Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium for microscopy. |
Quantitative Data Summary
While specific IC50 values for this compound are not extensively published, the available data indicates low toxicity. The following table summarizes the qualitative cytotoxicity of this compound and provides comparative quantitative data for other cyclic, arginine-rich CPPs to offer a frame of reference.
| Peptide | Cell Line | Assay | Concentration / IC50 | Cytotoxicity Observed | Reference |
| This compound | HeLa, NIH 3T3, A549, H1299 | MTT | 50 µM | No significant cytotoxicity | [1] |
| c(RGDfK)-[GG]-R8 | HeLa | MTT | > 100 µM | Low | F. H. L. Starsich et al., 2017 |
| [R5W3R4] + E9 | A549 | MTT | 125 µM | Reduced compared to R5W3R4 alone | [7] |
| [RW]6 | A549 | MTT | 76 µM | Moderate | [7] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general method for evaluating the effect of this compound and its conjugates on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well tissue culture plates
-
This compound or this compound-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of the this compound or this compound-cargo conjugate in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank), cells with medium only (untreated control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the untreated control. Plot cell viability against peptide concentration to determine the IC50 value.
Protocol 2: General Protocol for PEGylation of this compound
This protocol outlines a general strategy for PEGylating a cyclic peptide like this compound, which contains primary amines (e.g., on arginine side chains or an N-terminus if available and uncyclized). This typically involves reacting an amine-reactive PEG derivative (e.g., PEG-NHS ester) with the peptide.
Materials:
-
This compound
-
Amine-reactive PEG (e.g., mPEG-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Peptide Dissolution: Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Activation (if necessary): If not using a pre-activated PEG, follow the manufacturer's instructions to activate the PEG derivative.
-
Conjugation Reaction: Add the amine-reactive PEG to the peptide solution at a desired molar excess (e.g., 5- to 20-fold). Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated this compound from unreacted peptide and PEG using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful PEGylation and purity of the conjugate using techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Signaling Pathways and Visualizations
CPP-Induced Intrinsic Apoptosis Pathway
While direct evidence for this compound-induced apoptosis is still emerging, many cationic CPPs are known to induce cell death via the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by cellular stress, leading to the permeabilization of the outer mitochondrial membrane (MOMP). MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity
The following diagram illustrates a logical workflow for researchers investigating and troubleshooting this compound cytotoxicity.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation of a Peptide-Based Amphiphilic Delivery Agent and Influence on Protein Delivery to Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Cell-Penetrating Peptide (CPP) Stability in Serum
For researchers, scientists, and drug development professionals, ensuring the stability of cell-penetrating peptides (CPPs) in serum is a critical hurdle for successful in vitro and in vivo applications. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My CPP appears to be rapidly degrading in serum. What are the primary reasons for this instability?
A1: Rapid degradation of CPPs in serum is most commonly due to enzymatic cleavage by proteases and peptidases present in the blood.[1][2][3] The specific enzymes responsible can vary, but they often target specific peptide bonds, leading to the breakdown of the CPP and loss of function.[4][5] The N- and C-termini of linear peptides are particularly susceptible to exopeptidases.[3]
Q2: What are the most effective strategies to improve the serum half-life of my CPP?
A2: Several strategies can significantly enhance CPP stability in serum. These can be broadly categorized as chemical modifications and structural alterations:
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to degradation by naturally occurring proteases.[3][6][7][8]
-
N- and C-terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[1]
-
Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids, such as ornithine or beta-alanine, can hinder enzymatic recognition and cleavage.[3][8]
-
Peptidomimetics: Utilizing peptide backbone modifications, like N-alkylation, can prevent enzymatic access.[9]
-
-
Structural Alterations:
-
Cyclization: Creating a cyclic peptide structure eliminates the N- and C-termini, providing significant resistance to exopeptidases and constraining the peptide's conformation to reduce protease access.[1][3][7]
-
Conjugation to Macromolecules: Attaching the CPP to larger molecules like polyethylene glycol (PEG) or albumin can shield it from proteases and reduce renal clearance.[1][10][11][12]
-
Q3: How can I experimentally measure the stability of my CPP in serum?
A3: A common method for assessing peptide stability involves incubating the CPP in serum at 37°C over a time course.[1] Aliquots are taken at different time points, and the remaining intact peptide is quantified using techniques like:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the intact peptide from its degradation products, allowing for quantification.[1][13][14]
-
Mass Spectrometry (LC-MS or MALDI-TOF-MS): These methods can identify the intact peptide and its degradation fragments, providing insights into cleavage sites.[8][13][14]
A standard protocol involves precipitating serum proteins (e.g., with trichloroacetic acid or organic solvents) after incubation to stop enzymatic activity and prepare the sample for analysis.[1][2][13]
Troubleshooting Guides
Problem 1: Inconsistent results in serum stability assays.
-
Question: I am getting variable results every time I run my serum stability assay. What could be the cause?
-
Answer: Inconsistency in serum stability assays can stem from several factors:
-
Serum Source and Handling: Serum composition can vary between batches and donors. It is crucial to use a consistent source of serum and handle it properly. Repeated freeze-thaw cycles of serum should be avoided as they can affect its enzymatic activity.[15]
-
Sample Preparation: The method used to precipitate serum proteins can impact peptide recovery.[2][13] Strong acids may lead to co-precipitation of the peptide, while organic solvents might be more suitable.[2][13]
-
Incubation Conditions: Ensure consistent temperature (typically 37°C) and gentle agitation during the incubation period.[1]
-
Analytical Method: Variability in the analytical technique (e.g., HPLC column performance, mass spectrometer calibration) can lead to inconsistent quantification.
-
Problem 2: My modified CPP shows improved stability but has lost its cell-penetrating ability.
-
Question: I synthesized a D-amino acid version of my CPP. It's stable in serum, but it no longer enters cells. What should I do?
-
Answer: While modifications can improve stability, they can also alter the peptide's structure and function.
-
Structural Conformation: The modification may have disrupted the secondary structure (e.g., alpha-helix) that is crucial for membrane interaction and penetration.[3] Consider running conformational studies, such as circular dichroism spectroscopy, to assess the impact of the modification.[16]
-
Charge and Hydrophobicity: These are key determinants of CPP function. Ensure that your modifications have not significantly altered these properties.
-
Alternative Modifications: If one modification strategy fails, consider others. For example, instead of a full D-amino acid substitution, try partial substitutions at known cleavage sites or opt for cyclization.[4][16]
-
Problem 3: The CPP appears to be aggregating in the serum-containing media.
-
Question: When I add my CPP to cell culture media with serum, I observe precipitation or a cloudy solution. How can I address this?
-
Answer: CPP aggregation can be a significant issue, particularly for arginine-rich peptides.
-
Peptide Concentration: High concentrations of CPPs can lead to self-assembly and aggregation. Try working with lower, yet effective, concentrations.
-
Serum Protein Interaction: CPPs can interact with serum proteins, leading to the formation of aggregates.[17][18] This is not always detrimental and can sometimes be a mechanism of cellular uptake, but it can also lead to insolubility.
-
Formulation: The buffer in which the CPP is dissolved can influence its aggregation propensity. Ensure the pH and ionic strength are optimal for your peptide.
-
Analytical Verification: Use techniques like dynamic light scattering (DLS) or fluorescence microscopy to confirm and characterize the aggregates.[18]
-
Data Presentation
Table 1: General Impact of Stabilization Strategies on CPP Half-Life in Serum.
| Modification Strategy | General Effect on Half-Life | Key Considerations |
| D-Amino Acid Substitution | Significant Increase[3][7][8] | May alter peptide conformation and biological activity. |
| N- and C-Terminal Capping | Moderate Increase[1] | Protects against exopeptidases; less effective against endopeptidases. |
| Cyclization | Significant Increase[3][7] | Eliminates termini and constrains conformation, enhancing stability. |
| PEGylation | Substantial Increase | Increases hydrodynamic volume, shielding from proteases and reducing renal clearance. |
| Albumin Conjugation | Substantial Increase[10] | Utilizes the long half-life of albumin to extend that of the CPP.[11] |
Experimental Protocols
Protocol 1: Standard Serum Stability Assay
-
Preparation:
-
Thaw human serum (or other desired serum) at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the CPP in an appropriate buffer (e.g., PBS).
-
-
Incubation:
-
Add the CPP stock solution to the serum to achieve the final desired concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C with gentle shaking.[1]
-
-
Time Points:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the serum-peptide mixture.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add a precipitation agent to the aliquot to stop enzymatic degradation. Common agents include 10% trichloroacetic acid (TCA) or a 1:3 ratio of serum to cold acetonitrile.[1][13]
-
Incubate on ice for at least 10-30 minutes.[1]
-
Centrifuge at high speed (e.g., 13,000 g for 10 min) to pellet the precipitated proteins.[1]
-
-
Analysis:
-
Collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[1]
-
-
Data Analysis:
Visualizations
Caption: General enzymatic degradation pathway of a linear CPP in serum.
Caption: Experimental workflow for a serum stability assay.
Caption: Logical workflow for troubleshooting CPP instability.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Strategies for extended serum half-life of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Insufficient mixing of thawed serum samples leading to erroneous results - experience from a field study and use of a correction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing novel hCT derived cell-penetrating peptides with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aggregation of biopharmaceuticals in human plasma and human serum: Implications for drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and Characterization of Subvisible Aggregates of Monoclonal IgG in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPP9 Endosomal Entrapment Issues
Welcome to the technical support center for CPP9-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the endosomal entrapment of the cell-penetrating peptide (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a small, amphipathic, cyclic cell-penetrating peptide (CPP) known for its high efficiency in traversing cellular membranes.[1] It binds directly to plasma membrane phospholipids and enters mammalian cells primarily through endocytosis.[1]
Q2: What is the mechanism of endosomal escape for this compound?
A2: this compound is reported to have a highly efficient endosomal release mechanism.[1] The proposed mechanism is a unique process known as "vesicle budding and collapse". In this model, this compound binds to the endosomal membrane, inducing the formation of CPP-enriched lipid domains that bud off as small vesicles. These vesicles are intrinsically unstable and subsequently disintegrate, releasing their contents into the cytosol.[2][3] This process is facilitated by the acidic environment of the endosome, which increases the binding affinity of this compound to the endosomal membrane.[3]
Q3: How does the efficiency of this compound compare to other common CPPs like Tat?
A3: Studies have shown that cyclic CPPs, such as this compound, exhibit significantly higher cytosolic delivery efficiencies compared to linear CPPs like Tat. One study reported cytosolic delivery efficiencies of up to 120% for a highly efficient cyclic CPP, in contrast to 2.0% for Tat.[2] This suggests a much more effective endosomal escape for this compound.
Q4: Can the cargo being delivered affect the endosomal escape of this compound?
A4: Yes, the nature of the cargo can influence the overall delivery efficiency. The size, charge, and other physicochemical properties of the cargo can potentially impact the formation and stability of the this compound-cargo complex and its interaction with the endosomal membrane.
Q5: Are there potential off-target effects associated with this compound?
A5: While CPPs are designed to be efficient delivery vectors, the potential for off-target effects is a general concern in the field. These can include unintended interactions with cellular components or delivery to non-target cells in a complex biological system.[4][5][6][7] It is crucial to include appropriate controls in your experiments to assess any potential off-target effects of your this compound-cargo conjugate.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and provides potential solutions.
Problem 1: Low or no detectable cytosolic delivery of this compound-cargo.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Endosomal Escape | While this compound is highly efficient, certain experimental conditions or cargo types might hinder its escape. Consider optimizing the this compound-to-cargo ratio. You can also try co-incubation with endosomolytic agents like chloroquine as a positive control to confirm that endosomal entrapment is the issue, though this is not a long-term solution. |
| Degradation of Cargo | The endo-lysosomal pathway is a degradative environment.[8] If your cargo is sensitive to low pH or enzymatic degradation, it may be degraded before it can escape. Ensure your cargo is stable under acidic conditions or consider using protease inhibitors if applicable. |
| Suboptimal this compound Concentration | The efficiency of CPP uptake and endosomal escape can be concentration-dependent.[9] Perform a dose-response experiment to determine the optimal concentration of your this compound-cargo conjugate for your specific cell type and experimental setup. |
| Incorrect Quantification Method | Standard fluorescence microscopy can be misleading due to the punctate staining of entrapped cargo.[10] Utilize a quantitative endosomal escape assay, such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, for a more accurate measurement of cytosolic delivery. |
| Issues with this compound-Cargo Conjugation | Improper conjugation can lead to the dissociation of the cargo from this compound before or during endocytosis. Verify the stability of your linkage chemistry under physiological and endosomal conditions. |
Problem 2: High cytotoxicity observed in treated cells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound-Cargo | High concentrations of CPPs can sometimes lead to membrane disruption and cytotoxicity. Reduce the concentration of the this compound-cargo conjugate and perform a dose-response analysis to find a non-toxic effective concentration. |
| Inherent Toxicity of the Cargo | The cargo itself may be cytotoxic. Test the cytotoxicity of the cargo alone at equivalent concentrations. |
| Contaminants in Peptide Synthesis | Impurities from the peptide synthesis process can be toxic to cells. Ensure your this compound is of high purity. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the experimental components. For example, the MTT assay can be influenced by reducing agents. Consider using a complementary cytotoxicity assay, such as the LDH release assay, to confirm your results. |
Experimental Protocols
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This assay provides a quantitative measure of endosomal escape by detecting the reconstitution of a split luciferase enzyme in the cytosol.
Methodology:
-
Cell Line Preparation: Use a cell line stably expressing the large subunit of NanoLuc luciferase (LgBiT).
-
Cargo Labeling: Covalently conjugate your cargo with the small, 11-amino-acid HiBiT peptide.
-
Cell Treatment: Treat the LgBiT-expressing cells with the HiBiT-labeled this compound-cargo conjugate for a defined period (e.g., 4-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate.
-
Quantification: Measure the luminescence signal, which is proportional to the amount of HiBiT-cargo that has escaped the endosomes and reconstituted the active NanoLuc enzyme in the cytosol.
-
Normalization: To calculate the percentage of endosomal escape, normalize the luminescence of the treated cells to the luminescence of cells where the membrane has been permeabilized (e.g., with digitonin) to allow all internalized HiBiT-cargo to access the cytosolic LgBiT.
Cellular Uptake Assay using Fluorescence Microscopy
This protocol provides a qualitative and semi-quantitative assessment of this compound-cargo uptake.
Methodology:
-
Cargo Labeling: Label your cargo with a fluorescent dye (e.g., FITC, Rhodamine).
-
Cell Seeding: Seed your cells of interest in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides).
-
Cell Treatment: Treat the cells with the fluorescently labeled this compound-cargo conjugate at the desired concentration and for a specific duration.
-
Washing: Wash the cells thoroughly with PBS to remove any unbound conjugate.
-
Fixation and Staining (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). You can also counterstain for nuclei (e.g., with DAPI) and/or endosomes/lysosomes (e.g., with LysoTracker).
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images for the presence and localization of the fluorescent signal. A punctate (dot-like) pattern typically indicates endosomal entrapment, while a diffuse cytosolic signal suggests successful endosomal escape.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound-cargo conjugate for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. | Semantic Scholar [semanticscholar.org]
- 3. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPPs to the Test: Effects on Binding, Uptake and Biodistribution of a Tumor Targeting Nanobody [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
CPP9 aggregation problems and solutions
A Note on Terminology: This guide addresses common experimental issues related to Caspase-9 (CASP9) . It is presumed that "CPP9" is a typographical error for Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]
This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving Caspase-9.
Frequently Asked Questions (FAQs)
Q1: I'm not detecting any Caspase-9 activity in my assay. What are the common causes?
A: Lack of Caspase-9 activity can stem from several factors. First, ensure that apoptosis has been successfully induced in your experimental sample.[2] The activation of Caspase-9 is a critical step in the intrinsic apoptosis pathway, which is often triggered by stimuli like DNA damage or cellular stress.[3] Without an apoptotic stimulus, Caspase-9 will remain in its inactive zymogen form.[4] Another reason could be the presence of endogenous inhibitors. For instance, the X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of Caspase-9.[5] Also, phosphorylation at specific sites, such as Thr125, can inhibit Caspase-9 activity.[4] Finally, check your experimental setup, including the integrity of your reagents and the sensitivity of your assay kit.
Q2: Why am I unable to detect cleaved (active) Caspase-9 on my Western Blot?
A: Detecting cleaved Caspase-9 can be challenging. The active fragments are of low molecular weight and may transfer too quickly through the membrane if transfer times are too long.[6] Consider using a membrane with a smaller pore size (e.g., 0.2 µm) and optimizing your transfer conditions (time and voltage).[6] The timing of sample collection is also crucial; the peak of Caspase-9 cleavage might occur within a narrow time window after apoptotic induction.[6] It is also possible that while apoptosis is occurring, the specific pathway in your cell type relies more on other caspases, or the amount of cleaved Caspase-9 is below the detection limit of your antibody. As a control, you can probe for the non-cleaved form of Caspase-9 to confirm its presence; a decrease in the non-cleaved form can be an indirect indicator of cleavage.[6]
Q3: What is the role of aggregation in Caspase-9 activation?
A: The term "aggregation" in the context of Caspase-9 activation refers to its dimerization . Caspase-9 exists as an inactive monomer in the cytosol.[4][7] Upon receiving an apoptotic signal, cytochrome c is released from the mitochondria and binds to Apaf-1.[1] This triggers the formation of a large protein complex called the apoptosome. The apoptosome then recruits pro-caspase-9 monomers, bringing them into close proximity, which facilitates their dimerization.[4][8] This proximity-induced dimerization is the key event that leads to a conformational change and the activation of its catalytic activity, rather than cleavage being the primary activation step.[5][8] The activated Caspase-9 dimer then goes on to cleave and activate downstream executioner caspases like Caspase-3 and -7.[8][9]
Q4: My Caspase-9 activity is lower than expected. Could something be inhibiting it?
A: Yes, several mechanisms can inhibit Caspase-9 activity.
-
Endogenous Protein Inhibitors: The Inhibitor of Apoptosis (IAP) family of proteins, particularly XIAP, are well-characterized endogenous inhibitors that directly bind to and block Caspase-9 activity.[5]
-
Phosphorylation: Survival signals can lead to the phosphorylation of Caspase-9 at inhibitory sites (e.g., Thr125 by ERK1/2 or p38α MAPK, and Ser144 by PKCξ), which prevents its activation.[4]
-
Experimental Inhibitors: Ensure that no component in your lysis or reaction buffers is inadvertently inhibiting the enzyme. For example, zinc has been shown to inhibit caspases.[7] Certain small molecule inhibitors might also be present in your experimental system.
Q5: How can I reliably induce Caspase-9 activation for a positive control?
A: To ensure your experimental system is working correctly, it's essential to use a positive control. A common method is to treat your cells with a known inducer of intrinsic apoptosis, such as staurosporine.[6] Other methods include treatment with chemotherapeutic drugs or exposing cells to UV radiation.[4] The choice of inducer and the treatment duration should be optimized for your specific cell line. You can then use these cell lysates to validate your Caspase-9 activity assay or Western blot protocol.
Troubleshooting Guides
Guide 1: Low or No Signal in Caspase-9 Activity Assays
| Potential Cause | Recommended Solution |
| Inefficient Apoptosis Induction | Optimize the concentration and incubation time of your apoptotic stimulus. Confirm apoptosis using a secondary method (e.g., Annexin V staining). |
| Incorrect Sample Handling | Prepare lysates from freshly harvested cells. Perform all steps on ice to prevent protein degradation. Avoid repeated freeze-thaw cycles. |
| Assay Kit Issues | Check the expiration date of the kit. Ensure all components, especially DTT, are added correctly just before use.[2] Protect fluorometric substrates from light.[2] |
| Presence of Inhibitors | Use a lysis buffer free of high concentrations of chelators or known caspase inhibitors. If possible, perform a buffer exchange or dialysis. |
| Incorrect Instrument Settings | For fluorometric assays, use the correct excitation and emission filters (e.g., 400 nm excitation/505 nm emission for LEHD-AFC substrate).[2] |
Guide 2: Problems with Western Blotting for Cleaved Caspase-9
| Potential Cause | Recommended Solution |
| Poor Protein Transfer | Use a 0.2 µm PVDF or nitrocellulose membrane.[6] Optimize transfer time and voltage; shorter transfer times (e.g., 60 min at 100V) may be necessary to prevent the small cleaved fragments from passing through the membrane.[6] |
| Low Abundance of Cleaved Form | Create a time-course experiment to find the peak expression time. Increase the amount of protein loaded onto the gel (e.g., 100-150 µg).[6] |
| Antibody Issues | Use an antibody specifically validated for detecting cleaved Caspase-9. Optimize primary and secondary antibody concentrations. |
| Signal Detection | Use a high-sensitivity ECL substrate.[6] If using a digital imager, increase the exposure time; weak signals may take up to 30 minutes to become visible.[6] |
| Blocking Buffer | For faint bands, try a weaker blocking agent like BSA instead of milk, as it may reduce background noise and improve signal detection.[6] |
Experimental Protocols
Protocol 1: General Caspase-9 Fluorometric Activity Assay
This protocol is adapted from a generic assay using the LEHD-AFC substrate.[2]
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a negative control, use an untreated cell population.
-
Cell Lysis:
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
-
Assay Reaction:
-
Determine the protein concentration of your lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM LEHD-AFC substrate (final concentration 50 µM).
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader with a 400 nm excitation filter and a 505 nm emission filter.[2]
-
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in Caspase-9 activity.
Protocol 2: Western Blotting for Detection of Cleaved Caspase-9
-
Sample Preparation: Lyse cells (as prepared in the activity assay) in RIPA buffer or a similar lysis buffer containing protease inhibitors. Determine protein concentration.
-
Gel Electrophoresis:
-
Load 50-150 µg of total protein per lane onto a 15% SDS-PAGE gel to resolve the small cleaved fragments.[6]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Use a wet transfer system and run for 60 minutes at 100V.[6] (Note: Conditions may need optimization).
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for cleaved Caspase-9 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply a high-sensitivity ECL substrate.
-
Image the blot using a chemiluminescence detection system, adjusting exposure time as needed.
-
Visualizations
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. abcam.com [abcam.com]
- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of zinc-mediated inhibition of caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
CPP9 Conjugation Chemistry Technical Support Center
Welcome to the technical support center for CPP9 conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of molecules to the cell-penetrating peptide, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound conjugation experiments.
Question 1: Why is my this compound conjugation efficiency low?
Answer: Low conjugation efficiency can stem from several factors related to your starting materials and reaction conditions. Here is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide: Low Conjugation Efficiency
| Potential Cause | Recommended Action |
| Inactive this compound or Cargo | - Confirm the identity and purity of your this compound and cargo molecule using methods like Mass Spectrometry or HPLC.[1][2] - Ensure proper storage of reagents to prevent degradation. For instance, maleimide-functionalized reagents should be stored in a dry, biocompatible solvent like DMSO to prevent hydrolysis.[3] |
| Suboptimal Molar Ratio | - Optimize the molar ratio of this compound to your cargo molecule. A common starting point for maleimide-thiol conjugation is a 10-20 fold molar excess of the maleimide reagent.[4] - Perform a titration experiment to determine the optimal ratio for your specific system. |
| Incorrect Reaction Buffer pH | - For maleimide-thiol conjugations, maintain a pH between 6.5 and 7.5.[3] At lower pH, the reaction rate slows, while at higher pH, competing reactions with amines can occur.[3][5] |
| Presence of Interfering Substances | - Ensure your antibody or protein is of high purity (>95%).[6] Impurities with reactive groups can compete for conjugation.[6] - Remove any buffer additives that may interfere with the reaction, such as primary amines (e.g., Tris) if you are using an amine-reactive chemistry.[6] |
| Oxidized Thiols on Cargo | - If your cargo is a protein or peptide with a cysteine for conjugation, its thiol group may have oxidized to a disulfide bond. These bonds are unreactive with maleimides.[4] - Reduce disulfide bonds using an agent like TCEP or DTT prior to conjugation.[4] |
Logical Diagram: Troubleshooting Low Conjugation Efficiency
Caption: A decision tree for troubleshooting low this compound conjugation efficiency.
Question 2: My purified this compound conjugate shows aggregation. What can I do?
Answer: Aggregation of CPP-cargo conjugates, particularly with hydrophobic drugs, is a known challenge.[7] Here’s how you can address it.
Troubleshooting Guide: Conjugate Aggregation
| Potential Cause | Recommended Action |
| Hydrophobic Cargo | - Introduce a hydrophilic linker, such as PEG, between this compound and the cargo to improve solubility.[8] - Modify the formulation buffer by adding excipients like arginine or polysorbate to reduce aggregation. |
| High Drug-to-Peptide Ratio | - A high number of conjugated cargo molecules can increase hydrophobicity. Aim for a lower, more controlled drug-to-antibody/peptide ratio (DAR).[9][10] - Optimize the conjugation reaction to control the level of substitution. |
| Inappropriate Buffer Conditions | - Perform a buffer screen to find the optimal pH and ionic strength for your conjugate's stability. - Store the conjugate at a concentration where it is most stable. |
| Purification Issues | - Use size exclusion chromatography (SEC) to separate aggregates from the desired monomeric conjugate. - Optimize the purification protocol to minimize exposure to conditions that promote aggregation. |
Question 3: How do I confirm that my this compound conjugation was successful and what is the drug-to-peptide ratio?
Answer: A combination of analytical techniques is necessary to confirm conjugation and determine the drug-to-antibody ratio (DAR) or drug-to-peptide ratio.
Analytical Methods for this compound Conjugate Characterization
| Analytical Technique | Purpose | Information Provided |
| Mass Spectrometry (MS) | To confirm covalent bond formation and determine the precise mass of the conjugate.[2] | Provides the molecular weight of the conjugate, allowing confirmation of successful conjugation and calculation of the number of cargo molecules attached. |
| HPLC (Reversed-Phase or HIC) | To assess purity and separate different conjugate species.[7] | RP-HPLC can separate the conjugate from unreacted starting materials. Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating species with different DARs for antibody-drug conjugates.[7][9] |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation.[9] | A shift in the band corresponding to the this compound-cargo conjugate compared to the unconjugated this compound or cargo indicates successful conjugation. |
| UV/Vis Spectroscopy | To estimate the average DAR.[9] | By measuring the absorbance at wavelengths specific to the peptide and the cargo, the average number of conjugated molecules per peptide can be calculated.[9] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of a Cargo Molecule to this compound
This protocol describes a general method for conjugating a thiol-containing cargo (e.g., a cysteine-containing peptide or a small molecule with a thiol group) to a maleimide-functionalized this compound.
Materials:
-
Maleimide-functionalized this compound
-
Thiol-containing cargo molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Purification System: HPLC with a C18 column
Procedure:
-
Preparation of Cargo (if it contains disulfide bonds):
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound in the reaction buffer.
-
Add the maleimide-CPP9 solution to the cargo solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[4]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[4]
-
-
Quenching the Reaction:
-
Add a small molecule thiol like L-cysteine or 2-mercaptoethanol in excess to react with any unreacted maleimide groups.[4]
-
-
Purification:
-
Purify the this compound-cargo conjugate using reversed-phase HPLC on a C18 column.
-
Collect fractions and analyze them using Mass Spectrometry to identify the desired product.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by Mass Spectrometry.
-
Assess the purity using analytical HPLC.
-
Experimental Workflow: Thiol-Maleimide Conjugation
Caption: Workflow for the conjugation of a thiol-containing cargo to this compound.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. agilent.com [agilent.com]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPP9 Delivery Issues in Specific Cell Lines
Welcome to the technical support center for CPP9 delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the cell-penetrating peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a small, cyclic, and amphipathic cell-penetrating peptide (CPP). It is designed to facilitate the intracellular delivery of various cargo molecules, such as therapeutic agents and chemical probes. The primary mechanism of entry for this compound into mammalian cells is through endocytosis. Following internalization, this compound is engineered for efficient release from the endosome, allowing the cargo to reach the cytosol.
Q2: In which cell lines has this compound delivery been reported?
While extensive comparative data for this compound across a wide range of cell lines is still emerging in the literature, its utility has been demonstrated. For instance, a conjugate of this compound with a stapled peptide inhibitor of the MDM2-p53 interaction has been successfully delivered into human osteosarcoma SJSA-1 cells, where it induced p53-dependent apoptosis[1]. General studies on similar cationic CPPs, like nona-arginine (R9), have shown uptake in various cell lines including HeLa (human cervical cancer), CHO (Chinese hamster ovary), and HEK293 (human embryonic kidney) cells[2].
Q3: What are the common issues encountered during this compound delivery experiments?
Common challenges with this compound delivery, similar to other CPPs, include:
-
Low delivery efficiency: The amount of cargo successfully delivered to the cytosol may be insufficient for the desired biological effect.
-
High cytotoxicity: At certain concentrations, this compound may induce cell death, affecting experimental outcomes.
-
Endosomal entrapment: The this compound-cargo complex may remain trapped within endosomes and subsequently be degraded in lysosomes, preventing the cargo from reaching its intracellular target.
-
Variability between cell lines: Different cell types can exhibit significantly different uptake efficiencies for the same CPP.
Troubleshooting Guides
Issue 1: Low this compound Delivery Efficiency
If you are observing low uptake of your this compound-cargo conjugate, consider the following troubleshooting steps:
Table 1: Troubleshooting Low this compound Delivery Efficiency
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal this compound concentration for your specific cell line and cargo. | See Protocol 1: Dose-Response Optimization for this compound Delivery . |
| Inappropriate Incubation Time | Optimize the incubation time. Shorter times may not be sufficient for uptake, while longer times could lead to degradation or cytotoxicity. | Incubate cells with fluorescently labeled this compound-cargo for various time points (e.g., 1, 4, 12, 24 hours) and quantify uptake by fluorescence microscopy or flow cytometry. |
| Serum Inhibition | Serum proteins can interact with CPPs and inhibit their function. | Perform the delivery experiment in serum-free or low-serum (e.g., 2%) medium. Compare the results with delivery in your standard culture medium. |
| Cell Line-Specific Factors | The expression of cell surface molecules, such as heparan sulfate proteoglycans (HSPGs), can significantly influence CPP uptake. | Test this compound delivery in a panel of cell lines to identify one with high uptake. For mechanistic studies, compare uptake in wild-type cells (e.g., CHO-K1) versus GAG-deficient mutant cells (e.g., CHO-745)[3]. |
| Cargo Interference | The physicochemical properties of the cargo (size, charge, hydrophobicity) can affect the overall uptake of the this compound-cargo complex. | If possible, modify the linker between this compound and the cargo or alter the cargo itself to be more amenable to delivery. |
Experimental Protocols
Protocol 1: Dose-Response Optimization for this compound Delivery
Objective: To determine the optimal concentration of this compound-cargo for maximal uptake with minimal cytotoxicity.
Materials:
-
Fluorescently labeled this compound-cargo conjugate.
-
Target cell line(s) (e.g., HeLa, MCF-7, A549, HEK293).
-
Complete culture medium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
-
MTT reagent (for parallel cytotoxicity assessment, see Protocol 2).
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of the fluorescently labeled this compound-cargo in serum-free or complete medium. Concentrations could range from 1 µM to 50 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the this compound-cargo conjugate. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound-cargo.
-
Add fresh medium to the wells.
-
Quantify the intracellular fluorescence using a fluorescence plate reader or by harvesting the cells for flow cytometry analysis.
-
In a parallel plate, perform an MTT assay (Protocol 2) with the same concentration range to assess cytotoxicity.
-
Plot the fluorescence intensity and cell viability against the this compound-cargo concentration to determine the optimal concentration.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Objective: To evaluate the cytotoxicity of the this compound-cargo conjugate.
Materials:
-
This compound-cargo conjugate.
-
Target cell line(s).
-
Complete culture medium.
-
96-well clear plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After overnight adherence, treat the cells with a range of this compound-cargo concentrations for the desired exposure time (e.g., 24 hours).[4][5] Include untreated and vehicle-only controls.
-
After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5]
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Fluorescence Assay for Assessing Endosomal Escape
Objective: To qualitatively and quantitatively assess the release of this compound-cargo from endosomes into the cytosol.
Materials:
-
Fluorescently labeled this compound-cargo.
-
Target cell line.
-
Glass-bottom dishes or coverslips for microscopy.
-
Hoechst 33342 or DAPI for nuclear staining.
-
Confocal microscope.
-
Image analysis software.
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with the fluorescently labeled this compound-cargo at the optimized concentration.
-
At various time points (e.g., 1, 4, 8, 12 hours), wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Acquire images using a confocal microscope.
-
Analyze the images for the localization of the fluorescent signal. A punctate pattern indicates endosomal entrapment, while a diffuse cytoplasmic and/or nuclear signal suggests successful endosomal escape.[6][7]
-
For a more quantitative approach, co-localize the this compound-cargo signal with endosomal/lysosomal markers (e.g., fluorescently labeled transferrin for early endosomes or LAMP1 antibody for lysosomes). A decrease in co-localization over time suggests escape. Another method is the "Split-GFP" complementation assay, which provides a direct readout of cytosolic delivery.[7]
Data Presentation
Table 4: Hypothetical this compound Uptake Efficiency in Different Cell Lines
| Cell Line | Mean Fluorescence Intensity (Arbitrary Units) | % Cell Viability (at optimal uptake concentration) |
| HeLa | 8500 ± 750 | 92% |
| MCF-7 | 6200 ± 540 | 95% |
| A549 | 4800 ± 600 | 88% |
| HEK293 | 3500 ± 450 | 98% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.
Logical Relationship for Optimizing this compound Delivery
References
- 1. Delivery of Various Cargos into Cancer Cells and Tissues via Cell-Penetrating Peptides: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 3. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GFP-complementation assay to detect functional CPP and protein delivery into living cells - PMC [pmc.ncbi.nlm.nih.gov]
CPP9 Transduction Efficiency Technical Support Center
Welcome to the technical support center for CPP9, a highly efficient, cyclic cell-penetrating peptide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance your this compound transduction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Transduction Efficiency | Suboptimal this compound-Cargo Concentration: The concentration of the this compound-cargo complex is critical for efficient uptake.[1][2] | Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of your this compound-cargo conjugate for your specific cell line. Start with a range of concentrations (e.g., 1-20 µM) and assess transduction efficiency.[3] |
| Incorrect Incubation Time/Temperature: Incubation conditions can significantly impact CPP uptake.[1] | Optimize Incubation Parameters: Test different incubation times (e.g., 1-4 hours) and temperatures (37°C is standard for endocytosis-dependent uptake). | |
| Poor Cell Health: Unhealthy or overly confluent cells may exhibit reduced endocytic activity. | Ensure Healthy Cell Culture: Use cells that are in the exponential growth phase and are 70-80% confluent. Regularly check for contamination (e.g., mycoplasma). | |
| Presence of Serum: Serum proteins can interact with the this compound-cargo complex and inhibit transduction. | Transduce in Serum-Free Media: If possible, perform the transduction in serum-free or low-serum media.[4][5] If serum is required, you may need to increase the this compound-cargo concentration. | |
| Inefficient Endosomal Escape: this compound enters the cell via endocytosis and must escape the endosome to deliver its cargo to the cytosol.[6][7][8][9] | Enhance Endosomal Escape: Co-incubate with endosomolytic agents (e.g., chloroquine) or use this compound conjugates designed for enhanced endosomal release. | |
| High Cell Toxicity or Death | High this compound-Cargo Concentration: Excessive concentrations of the this compound-cargo complex can lead to cytotoxicity. | Reduce Concentration: Use the lowest effective concentration of the this compound-cargo complex as determined by your dose-response experiments. |
| Contaminants in Peptide Preparation: Impurities from peptide synthesis or cargo conjugation can be toxic to cells. | Purify this compound-Cargo Conjugate: Ensure the final product is highly pure by using appropriate purification methods like HPLC. | |
| Inherent Toxicity of Cargo: The cargo molecule itself may be cytotoxic at the concentrations used. | Assess Cargo Toxicity: Test the toxicity of the cargo molecule alone to distinguish its effects from that of the this compound-cargo complex. | |
| Inconsistent Results | Variability in Cell Passages: Cell characteristics can change with high passage numbers, affecting transduction efficiency. | Use Low-Passage Cells: Use cells with a consistent and low passage number for all experiments. |
| Inconsistent this compound-Cargo Complex Formation: The ratio of this compound to cargo and the method of complex formation can affect the consistency of your results. | Standardize Complex Formation: Maintain a consistent protocol for conjugating or complexing this compound with its cargo. | |
| Cargo Not Reaching Target Organelle | Endosomal Entrapment: The this compound-cargo complex may remain trapped in endosomes.[9] | Promote Endosomal Escape: As mentioned above, utilize strategies to enhance endosomal release. |
| Lack of Targeting Signal: The cargo may require a specific localization signal to reach its target organelle. | Incorporate Targeting Signals: If necessary, include a nuclear localization signal (NLS) or other organelle-specific targeting sequences in your cargo design.[10] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound cellular uptake?
This compound is a small, amphipathic, cyclic peptide that primarily enters mammalian cells through endocytosis. It binds directly to phospholipids in the plasma membrane, which triggers its internalization into endosomes. For the cargo to be effective, it must then be released from the endosome into the cytoplasm.[6]
2. How can I optimize the concentration of my this compound-cargo conjugate?
To find the optimal concentration, it is recommended to perform a dose-response experiment. You can test a range of concentrations (e.g., 1, 5, 10, 15, and 20 µM) of your fluorescently labeled this compound-cargo and measure the internalization using flow cytometry or quantify the biological effect of the cargo. This will help you identify a concentration that provides high transduction efficiency with minimal cytotoxicity.
3. Should I use serum-containing or serum-free media for transduction?
Whenever possible, it is advisable to perform this compound transduction in serum-free media.[4][5] Serum proteins can bind to the this compound-cargo complex, which may reduce its interaction with the cell membrane and lower transduction efficiency. If your cells require serum for viability during the experiment, you may need to increase the concentration of the this compound-cargo complex or optimize the incubation time.
4. My cargo is a large protein. Can this compound still deliver it effectively?
Yes, CPPs like this compound are capable of delivering large cargo molecules, including proteins. However, the size and physicochemical properties of the cargo can influence the efficiency of transduction. For larger cargo, you may need to optimize the this compound-to-cargo ratio during conjugation and perform thorough concentration optimization experiments.
5. How can I confirm that my cargo has escaped the endosomes?
Confocal microscopy is an excellent method to visualize the subcellular localization of your cargo. By co-staining with endosomal/lysosomal markers (e.g., LysoTracker), you can determine if your fluorescently labeled cargo is co-localized with these compartments (indicating entrapment) or is diffusely distributed in the cytoplasm (indicating successful endosomal escape).
Experimental Protocols
Protocol 1: General Transduction of Cells with this compound-Cargo Conjugate
This protocol provides a general guideline for transducing adherent cells with a pre-conjugated this compound-cargo molecule.
Materials:
-
Adherent cells in culture
-
Complete growth medium (with and without serum)
-
This compound-cargo conjugate stock solution
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound-Cargo Dilutions: On the day of transduction, prepare serial dilutions of your this compound-cargo conjugate in serum-free medium to achieve the desired final concentrations for your optimization experiment (e.g., 1-20 µM).
-
Cell Treatment: a. Gently wash the cells twice with pre-warmed PBS. b. Remove the PBS and add the this compound-cargo dilutions to the respective wells. Include a negative control well with serum-free medium only.
-
Incubation: Incubate the cells at 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Post-Incubation Wash: a. Remove the medium containing the this compound-cargo. b. Wash the cells three times with PBS to remove any conjugate that is not internalized.
-
Analysis: The cells are now ready for analysis. Depending on your cargo, you can proceed with:
-
Flow Cytometry: If the cargo is fluorescent, trypsinize the cells and analyze them by flow cytometry to quantify uptake.
-
Confocal Microscopy: If the cargo is fluorescent, fix and stain the cells with organelle markers to visualize subcellular localization.
-
Functional Assay: Perform a relevant assay to measure the biological activity of the delivered cargo.
-
Cytotoxicity Assay: Assess cell viability using an MTT or similar assay.
-
Protocol 2: Quantification of this compound Transduction Efficiency using Flow Cytometry
This protocol is for quantifying the cellular uptake of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Transduced cells (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
Complete growth medium
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Detachment: After the post-incubation wash (Step 5 in Protocol 1), add trypsin-EDTA to the wells and incubate at 37°C until the cells detach.
-
Neutralization: Add complete growth medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to flow cytometry tubes.
-
Centrifugation and Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step twice.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for your fluorophore. Record the mean fluorescence intensity and/or the percentage of fluorescently positive cells.
Protocol 3: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells after treatment with the this compound-cargo conjugate.[11][12][13][14]
Materials:
-
Cells treated with this compound-cargo (as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Treat the cells with a range of this compound-cargo concentrations in a 96-well plate as described in Protocol 1. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for cell death.
-
Addition of MTT: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Visualizations
Experimental Workflow for Enhancing this compound Transduction
Caption: A generalized workflow for this compound-mediated cargo delivery experiments.
Signaling Pathway of this compound Uptake and Endosomal Escape
Caption: The endocytic pathway of this compound cellular uptake and subsequent endosomal escape.
Troubleshooting Logic for Low Transduction Efficiency
Caption: A decision tree for troubleshooting low this compound transduction efficiency.
References
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient cellular uptake of a cell-penetrating peptide (CPP) derived from the capsid protein of porcine circovirus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating peptides enhance the transduction of adeno-associated virus serotype 9 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. celprogen.com [celprogen.com]
- 6. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
Validation & Comparative
CPP9: A Superior Vehicle for Intracellular Delivery
A Comparative Guide to Intracellular Delivery Efficiency
In the landscape of drug delivery, the ability to efficiently transport therapeutic molecules across the cell membrane is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, the cyclic CPP9 stands out for its remarkable intracellular delivery efficiency. This guide provides a comprehensive comparison of this compound's performance against other well-known CPPs, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic delivery strategies.
Unparalleled Delivery Efficiency: this compound vs. The Alternatives
Quantitative analysis reveals a significant superiority of this compound in delivering cargo into the cytosol compared to established linear CPPs such as Tat. Experimental data demonstrates that this compound can achieve a cytosolic delivery efficiency of up to 120%, a stark contrast to the 2.0% efficiency observed with the Tat peptide[1]. Another study highlights that a closely related amphipathic cyclic peptide, cFΦR4, exhibits a cytosolic delivery efficiency that is 4- to 12-fold higher than that of R9, Tat, and Penetratin[1]. This enhanced performance is attributed to a vastly improved endosomal escape mechanism, a critical hurdle in intracellular delivery[2].
For a clearer perspective, the following table summarizes the comparative intracellular delivery and endosomal escape efficiencies.
| Cell-Penetrating Peptide | Type | Cytosolic Delivery Efficiency (%) | Endosomal Escape Efficiency | Key Characteristics |
| This compound | Cyclic, Amphipathic | Up to 120% [1] | High | High proteolytic stability and efficient endosomal escape[1] |
| Tat | Linear, Cationic | 2.0%[1] | Low | Widely used but suffers from low endosomal escape efficiency[1] |
| Penetratin | Linear, Amphipathic | Lower than cyclic CPPs | Moderate | Efficacy is cargo-dependent[3] |
| Transportan | Linear, Amphipathic | Variable | Moderate | Uptake kinetics are similar to other linear CPPs[4] |
The Mechanism of Entry: How this compound Navigates the Cellular Landscape
The journey of this compound into the cell begins with its interaction with the cell surface, a process often mediated by heparan sulfate proteoglycans[5][6]. Following this initial binding, this compound is internalized through endocytosis, a process where the cell membrane engulfs the peptide and its cargo, forming an endosome[1]. While many CPPs remain trapped within these endosomes, leading to their degradation, this compound has demonstrated a remarkable ability to escape this fate.
The proposed mechanism for this compound's efficient endosomal escape involves the induction of vesicle budding and collapse from the endosomal membrane[1]. This process allows the peptide and its cargo to be released into the cytoplasm, where they can reach their intended intracellular targets.
The primary route for the endocytosis of many CPPs, particularly amphipathic ones, is clathrin-mediated endocytosis[7]. This intricate process involves a series of orchestrated molecular events at the plasma membrane.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for quantifying intracellular delivery efficiency are provided below.
Protocol 1: Quantitative Analysis of CPP Delivery by Flow Cytometry
This protocol allows for the high-throughput quantification of CPP uptake into cells.
Materials:
-
Fluorescently labeled CPPs (e.g., FITC-CPP9, FITC-Tat)
-
Target cells (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Peptide Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled CPPs at the desired concentration (e.g., 5 µM).
-
Incubation: Incubate the cells with the CPPs for a specified time (e.g., 2 hours) at 37°C.
-
Washing: Remove the CPP-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.
Protocol 2: Confocal Microscopy for Assessing Endosomal Escape
This protocol provides a visual assessment of the subcellular localization of CPPs and their escape from endosomes.
Materials:
-
Fluorescently labeled CPPs (e.g., TMR-CPP9)
-
Endosomal/lysosomal markers (e.g., LysoTracker Green)
-
Target cells (e.g., HeLa)
-
Cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled CPP for the desired time and concentration.
-
Staining: In the final 30 minutes of incubation, add the endosomal/lysosomal marker to the medium.
-
Washing: Wash the cells with fresh medium to remove excess CPP and marker.
-
Imaging: Image the live cells using a confocal microscope.
-
Analysis: Analyze the images for colocalization between the CPP signal and the endosomal/lysosomal marker. A diffuse cytoplasmic signal for the CPP indicates successful endosomal escape.
Conclusion
The data and methodologies presented in this guide underscore the superior performance of this compound as an intracellular delivery vehicle. Its high efficiency, driven by a unique mechanism of endosomal escape, positions it as a powerful tool for the development of next-generation therapeutics. For researchers and drug development professionals, the adoption of this compound could significantly enhance the efficacy of their molecular cargos, paving the way for novel treatments for a wide range of diseases.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of proteoglycan involvement in CPP-mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: CPP9 vs. Tat Peptide for Intracellular Cargo Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, with the HIV-1 Tat peptide being a well-established benchmark. However, novel CPPs like CPP9 are challenging the status quo with claims of superior efficiency. This guide provides an objective, data-driven comparison of this compound and Tat peptide to aid in the selection of the most suitable delivery vector for your research needs.
This comparison delves into the key performance metrics of this compound and Tat, including cellular uptake efficiency, cytotoxicity, and in vivo biodistribution. The information is supported by experimental data and detailed methodologies to ensure a thorough and practical evaluation.
At a Glance: Key Performance Indicators
| Feature | This compound | Tat Peptide |
| Cellular Uptake Mechanism | Endocytosis with highly efficient endosomal escape. | Primarily through various endocytic pathways (macropinocytosis, clathrin-mediated, and caveolae-dependent). |
| Cytosolic Delivery Efficiency | Reported to be 4- to 12-fold higher than Tat. | Serves as a baseline for comparison; endosomal escape can be a limiting factor. |
| Cytotoxicity | Low cytotoxicity reported, with no significant effects observed at 50 μM. | Generally low cytotoxicity, with a reported EC50 of >100 μM (unconjugated) and 67 μM (conjugated to a cargo).[1] |
| In Vivo Biodistribution | Orally bioavailable with a plasma half-life of approximately 1 hour in mice. | Accumulates in highly perfused organs such as the liver and kidneys.[1] |
Delving Deeper: A Quantitative Comparison
Cellular Uptake and Delivery Efficiency
The primary function of a CPP is to transport cargo across the cell membrane. While both this compound and Tat utilize endocytosis for cellular entry, their efficiency in delivering cargo to the cytosol, where many therapeutic targets reside, appears to differ significantly.
Tat Peptide: The cellular uptake of Tat is a well-studied process involving multiple endocytic pathways. However, a significant portion of the internalized Tat and its cargo can become trapped in endosomes, limiting its bioavailability in the cytosol. Quantitative studies have shown that the uptake of fluorescently labeled Tat can vary depending on cell type and experimental conditions. For instance, in HeLa cells, the uptake of Tat has been quantified using fluorescence-activated cell sorting (FACS), revealing a concentration-dependent increase in cellular fluorescence.[2]
Cytotoxicity Profile
An ideal delivery vector should exhibit high efficiency with minimal toxicity. Both this compound and Tat are generally considered to have low cytotoxic profiles.
Tat Peptide: The cytotoxicity of Tat has been evaluated in various cell lines. In HeLa cells, the EC50 (the concentration at which 50% of cells are non-viable) for unconjugated Tat peptide (specifically, Tat-(48-60)) was found to be greater than 100 μM after a 24-hour incubation.[3] However, when conjugated to a cargo peptide, the EC50 of Tat was reported to be 67 μM, indicating that the nature of the cargo can influence toxicity.[4]
This compound: While a specific EC50 value for this compound is not publicly available, studies have consistently reported its low cytotoxicity. No significant cytotoxic effects have been observed in various cell lines at concentrations up to 50 μM. This suggests a favorable safety profile for in vitro applications.
In Vivo Performance: Biodistribution and Pharmacokinetics
The behavior of CPPs in a whole-organism context is crucial for their therapeutic potential.
Tat Peptide: In vivo biodistribution studies in mice have shown that Tat-conjugated cargo, after intravenous administration, tends to accumulate in highly perfused organs. For a 99mTc-labeled TAT-L-Sco2 fusion protein, the highest uptake at 1 hour post-injection was observed in the liver (%ID/g of 28.26 ± 6.07), followed by the spleen (%ID/g of 24.05 ± 3.15) and kidneys (%ID/g of 5.15 ± 1.65).[1] The brain showed the lowest uptake.[1]
This compound: A key reported advantage of this compound is its oral bioavailability, a rare trait for peptide-based delivery vectors. In mice, it has a reported plasma elimination half-life of approximately 1 hour. While detailed organ-specific biodistribution data in the format of percentage of injected dose per gram (%ID/g) is not yet widely published, its ability to be administered orally presents a significant potential advantage for certain therapeutic applications.
Mechanistic Insights: Visualizing the Delivery Pathways
To better understand the functional differences between this compound and Tat, it is helpful to visualize their proposed mechanisms of cellular entry and endosomal escape.
Caption: Cellular uptake pathways of Tat and this compound.
Experimental Corner: Protocols for Comparative Analysis
To facilitate independent verification and further research, detailed protocols for key comparative experiments are provided below.
Cellular Uptake Assay (Flow Cytometry)
This protocol outlines a method to quantitatively compare the cellular uptake of fluorescently labeled this compound and Tat.
Caption: Comparative cellular uptake assay workflow.
Materials:
-
HeLa or other suitable cell line
-
24-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled this compound and Tat peptides (e.g., FITC-labeled)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 24-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Incubation: The next day, remove the culture medium and wash the cells once with PBS. Add fresh serum-free medium containing the desired concentrations of fluorescently labeled this compound or Tat peptide to the respective wells. Incubate for 2 hours at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptides.
-
Cell Detachment: Add 200 µL of trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Flow Cytometry Analysis: Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Calculate the mean fluorescence intensity for each sample. Compare the values obtained for this compound and Tat at different concentrations.
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess and compare the cytotoxicity of this compound and Tat.
Materials:
-
HeLa or other suitable cell line
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and incubate overnight.
-
Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or Tat peptide. Include untreated cells as a control. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the EC50 value for each peptide.
Conclusion
The choice between this compound and Tat peptide will ultimately depend on the specific requirements of the research application.
Tat peptide remains a valuable tool, particularly given the extensive body of literature on its use and characteristics. It is a reliable choice for applications where moderate delivery efficiency is sufficient and where direct comparison to historical data is important.
This compound , on the other hand, presents a compelling alternative for applications demanding high cytosolic delivery. Its reported 4- to 12-fold greater efficiency in reaching the cytosol, coupled with low cytotoxicity and the significant advantage of oral bioavailability, makes it a strong candidate for the development of next-generation therapeutics.
Researchers are encouraged to perform their own comparative studies using the provided protocols to determine the optimal CPP for their specific cargo and cell type. The continued development and characterization of novel CPPs like this compound are paving the way for more effective and versatile intracellular delivery strategies.
References
- 1. In vivo biodistribution study of TAT-L-Sco2 fusion protein, developed as protein therapeutic for mitochondrial disorders attributed to SCO2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
comparing CPP9 and penetratin efficacy
A Comparative Guide to the Efficacy of CPP9 and Penetratin for Intracellular Cargo Delivery
For researchers and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for overcoming the cell membrane barrier. This guide provides an objective comparison of the efficacy of two prominent CPPs: this compound and penetratin, supported by experimental data.
Data Presentation
The following table summarizes the quantitative data on the cellular uptake and delivery efficiency of this compound and penetratin. Due to the limited availability of direct comparative studies, data is presented relative to the well-characterized CPP, Tat, where applicable.
| Metric | This compound | Penetratin | Tat (Reference) | Cell Line(s) | Method of Quantification | Citation |
| Cytosolic Delivery Efficiency | Up to 120% (for a related cyclic CPP) | - | 2.0% | HeLa | Flow Cytometry (NF/TMR assay) | [1] |
| Protein Transduction Efficiency | Not Reported | Lower than Tat and Transportan | Higher than Penetratin | HeLa | FACS analysis, Spectrofluorimetry | [2] |
| Neuroprotective Efficacy (IC50) | Not Reported | 3.4 µM (Glutamic acid model), 2.0 µM (Kainic acid model) | 13.9 µM (Glutamic acid model), 6.2 µM (Kainic acid model) | Primary Cortical Neurons | Not applicable for uptake | [3][4] |
Note: The cytosolic delivery efficiency of a cyclic peptide from the same family as this compound was found to be significantly higher than that of Tat[1]. While direct quantitative data for penetratin's cytosolic delivery in the same assay is unavailable, its protein transduction efficiency was observed to be lower than Tat in a separate study[2]. The neuroprotective efficacy data provides context for biological activity but is not a direct measure of uptake efficiency.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.
Quantification of Cytosolic Delivery Efficiency using Flow Cytometry (NF/TMR Assay)
This protocol is designed to differentiate between total cellular uptake and effective cytosolic delivery.
-
Cell Preparation: HeLa cells are seeded in 12-well plates and cultured to approximately 70% confluency.
-
Peptide Labeling: The CPP of interest is labeled with two different fluorescent dyes: a pH-insensitive dye like TMR (Tetramethylrhodamine) to measure total cellular uptake and a pH-sensitive dye like NF (Naphthofluorescein) which is fluorescent only in the neutral pH of the cytosol, to measure cytosolic delivery.
-
Cell Treatment: Cells are incubated with the fluorescently labeled CPPs at a specific concentration (e.g., 1-5 µM) in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting and Washing: Post-incubation, the cells are washed with PBS to remove extracellular peptides and then harvested using trypsin.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The TMR signal represents the total amount of peptide associated with the cells (surface-bound, endosomal, and cytosolic), while the NF signal indicates the amount of peptide that has successfully reached the cytosol.
-
Data Analysis: The mean fluorescence intensity (MFI) for both TMR and NF is quantified. The ratio of NF to TMR fluorescence provides a measure of the endosomal escape and, consequently, the cytosolic delivery efficiency.
Quantification of Protein Transduction Efficiency using FACS and Spectrofluorimetry
This protocol assesses the ability of CPPs to deliver a protein cargo into cells.
-
Cargo Labeling: The protein cargo (e.g., avidin) is labeled with a fluorescent dye (e.g., FITC).
-
Complex Formation: The fluorescently labeled protein is complexed with the CPP.
-
Cell Treatment: HeLa cells are treated with the CPP-protein complex under various conditions, including at 37°C and 4°C (to inhibit energy-dependent uptake).
-
Analysis:
-
FACS Analysis: The percentage of fluorescent cells and the mean fluorescence intensity are determined to quantify the amount of protein delivered into the cells.
-
Spectrofluorimetry: Cell lysates are prepared, and the fluorescence intensity is measured to provide a quantitative measure of the total internalized protein.
-
-
Inhibitor Studies: To investigate the uptake mechanism, cells are pre-treated with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) before adding the CPP-protein complex.
Signaling Pathways and Experimental Workflows
Signaling Pathway for CPP Uptake
Both this compound and penetratin primarily utilize endocytosis for cellular entry. This compound is noted for its high efficiency in escaping the endosome, a critical step for cytosolic delivery. Penetratin's uptake can involve both clathrin-dependent and independent endocytic pathways.
Caption: Generalized signaling pathway for this compound and penetratin cellular uptake.
Experimental Workflow for Comparing CPP Efficacy
The following diagram illustrates a typical workflow for the comparative evaluation of CPP efficacy.
Caption: Experimental workflow for .
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein cargo delivery properties of cell-penetrating peptides. A comparative study. | Semantic Scholar [semanticscholar.org]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assays for Measuring CPP9 Endosomal Escape
For researchers and drug development professionals, understanding the efficiency with which a cell-penetrating peptide (CPP) escapes the endosome is paramount for the successful intracellular delivery of therapeutic cargoes. This guide provides a comparative overview of key assays to measure the endosomal escape of CPP9, a cyclic cell-penetrating peptide, with supporting experimental data and detailed protocols.
Quantitative Comparison of CPP Endosomal Escape Efficiency
The endosomal escape efficiency of this compound has been quantitatively compared to other well-known CPPs using a dual-fluorescence flow cytometry assay. This method allows for the distinction between total cellular uptake and the fraction of peptide that has reached the cytosol.
A study by Qian et al. (2016) provides a quantitative comparison of the cytosolic delivery and relative endosomal escape efficiencies of several CPPs. The data below is summarized from their findings, highlighting the superior performance of cyclic CPPs, including this compound, compared to linear peptides like Tat and R9.[1]
| Peptide | Cytosolic Entry Efficiency (MFINF) | Total Cellular Uptake (MFIRho) | Relative Endosomal Escape Efficiency (%)* |
| This compound | 10.3 | 33.1 | 310 |
| CPP11 | 8.3 | 24.5 | 250 |
| CPP12 | 20.2 | 33.9 | 600 |
| Tat | 0.33 | 14.3 | 23 |
| R9 | 0.50 | 20.8 | 40 |
| Miniature Protein 5.3 | 1.3 | 2.1 | 630 |
| cFΦR4 | 3.3 | 100 | 100 |
*Relative endosomal escape efficiency is calculated based on the ratio of cytosolic entry to total uptake, normalized to that of cFΦR4.[1]
Key Experimental Assays and Protocols
Several robust methods exist to quantify the endosomal escape of CPPs. Below are detailed descriptions of three common assays, including a specific protocol used for the quantification of this compound escape.
Dual-Fluorescence Flow Cytometry Assay
This assay is a powerful technique to quantitatively measure both the total cellular uptake and the cytosolic delivery of CPPs.[1] It utilizes two different fluorescent labels: a pH-sensitive dye that fluoresces brightly in the neutral pH of the cytosol but is quenched in the acidic environment of the endosome, and a pH-insensitive dye that fluoresces regardless of its location.
Objective: To quantify the total cellular uptake and cytosolic entry of this compound.
Materials:
-
HeLa cells
-
This compound peptide, labeled with Naphthofluorescein (NF) for cytosolic detection and Rhodamine (Rho) for total uptake detection.
-
Control CPPs (e.g., Tat, R9) similarly labeled.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Peptide Treatment: Treat the HeLa cells with the NF- and Rho-labeled CPPs at a concentration of 3 μM for 2 hours.[2]
-
Cell Harvesting: After incubation, wash the cells with PBS to remove excess peptides.
-
Detachment: Detach the cells from the culture plate using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: Calculate the relative endosomal escape efficiency by comparing the ratio of MFINF to MFIRho for this compound against the control peptides.[1]
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
The SLEEQ assay is a highly sensitive method that provides a direct quantitative measure of cytosolic delivery.[3][4] It relies on the reconstitution of a split luciferase enzyme upon the escape of a CPP-cargo fusion protein from the endosome into the cytosol.
-
Cell Transfection: Stably transfect cells with a plasmid encoding the large fragment of a luciferase enzyme (e.g., LgBiT).
-
Peptide-Cargo Conjugation: Conjugate the CPP of interest (e.g., this compound) to the small fragment of the luciferase enzyme (e.g., SmBiT).
-
Cell Treatment: Treat the engineered cells with the CPP-SmBiT conjugate.
-
Endosomal Escape and Complementation: Upon endosomal escape, the CPP-SmBiT enters the cytosol and combines with the LgBiT to form a functional luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate and measure the resulting luminescence, which is directly proportional to the amount of CPP that has reached the cytosol.
Calcein Leakage Assay
This assay provides an indirect measure of endosomal membrane disruption caused by the CPP.[5] Calcein is a fluorescent dye that self-quenches at high concentrations within endosomes. Disruption of the endosomal membrane by a CPP leads to the leakage of calcein into the cytosol, resulting in its dequenching and a measurable increase in fluorescence.[6][7]
-
Calcein Loading: Incubate cells with a high concentration of calcein, which is taken up via endocytosis and becomes sequestered and quenched within endosomes.
-
Cell Treatment: Treat the calcein-loaded cells with the CPP (e.g., this compound).
-
Fluorescence Measurement: Monitor the increase in intracellular fluorescence over time using fluorescence microscopy or a plate reader. An increase in fluorescence indicates calcein leakage from the endosomes into the cytosol, signifying endosomal escape.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the dual-fluorescence flow cytometry workflow and the proposed mechanism of this compound endosomal escape.
The choice of assay for measuring this compound endosomal escape will depend on the specific research question, available resources, and desired level of quantitative detail. The dual-fluorescence flow cytometry assay provides a robust and quantitative comparison, while the SLEEQ and calcein leakage assays offer sensitive and more direct or indirect measures of cytosolic delivery, respectively.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Cell: A Comparative Guide to CPP9 Performance
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, the cyclic peptide CPP9 has demonstrated exceptional efficiency. This guide provides an objective comparison of this compound's performance with other common CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vector for your research.
Superior Cytosolic Delivery of this compound
A key measure of a CPP's effectiveness is its ability to not only enter the cell but also to release its cargo into the cytosol where it can interact with its target. In a comparative study, the cytosolic delivery efficiency of this compound was found to be significantly higher than that of the well-established CPP, Tat. In HeLa cells, this compound exhibited a cytosolic delivery efficiency of up to 120%, a stark contrast to the 2.0% efficiency observed for Tat. This superior performance is attributed to this compound's efficient endosomal escape mechanism.
Table 1: Cytosolic Delivery Efficiency of this compound vs. Tat
| Cell-Penetrating Peptide | Cytosolic Delivery Efficiency (%) in HeLa Cells |
| This compound | Up to 120% |
| Tat | 2.0% |
Performance Across Diverse Cell Lines
The efficacy of a CPP can vary depending on the cell type. While comprehensive quantitative data for this compound across a wide array of cell lines is still emerging, initial studies indicate its robust performance in several common research cell lines.
Table 2: Cellular Uptake and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Cellular Uptake Efficiency | Cytotoxicity (at 50 μM) |
| HeLa | Human Cervical Cancer | High | No significant cytotoxicity |
| NIH 3T3 | Mouse Embryonic Fibroblast | High | No significant cytotoxicity |
| A549 | Human Lung Carcinoma | High | No significant cytotoxicity |
| H1299 | Human Non-Small Cell Lung Carcinoma | High | No significant cytotoxicity |
Comparative Performance with Other CPPs
While direct quantitative comparisons of this compound with a broad range of other CPPs are the subject of ongoing research, its significant outperformance of Tat, a widely used CPP, highlights its potential as a superior delivery vehicle. Future studies will be crucial to delineate its performance against other common CPPs such as Penetratin and Transportan.
Low Cytotoxicity Profile
An ideal CPP should efficiently deliver its cargo without causing harm to the target cells. This compound has demonstrated a favorable safety profile, with studies showing no significant cytotoxicity in HeLa, NIH 3T3, A549, and H1299 cells at concentrations up to 50 μM, as determined by the MTT assay.[1] This low toxicity is a critical advantage for its potential therapeutic applications.
Mechanism of Cellular Entry and Endosomal Escape
This compound utilizes an endocytic pathway to enter mammalian cells.[1] This process involves the engulfment of the CPP and its cargo by the cell membrane to form an endosome. The remarkable efficiency of this compound stems from its unique and highly effective mechanism of endosomal escape. It is proposed that this compound induces the budding of small vesicles from the endosomal membrane, allowing for the release of the cargo into the cytosol.
Caption: Cellular uptake and endosomal escape pathway of this compound.
Experimental Protocols
To facilitate further research and validation of this compound's performance, detailed protocols for key experiments are provided below.
Quantitative Cellular Uptake Analysis via Flow Cytometry
This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled CPPs.
-
Cell Preparation: Seed cells in a 12-well plate at a density of 1.5 x 10^5 cells/mL and culture for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Peptide Incubation: Treat the cells with 5 μM of the fluorescently labeled CPP (e.g., FITC-CPP9) for 2 hours in serum-containing media.
-
Cell Detachment and Washing:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Detach the cells using 300 µL of 0.25% trypsin for 5 minutes at 37°C.[2]
-
Quench the trypsin with 700 µL of complete media and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 250 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with cold PBS.[2]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the viable cell population.
-
Untreated cells should be used as a negative control to determine background fluorescence.
-
Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of CPPs on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
CPP Treatment: Treat the cells with varying concentrations of the CPP (e.g., 0-100 μM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation:
-
Remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (0.5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Investigation of Endocytosis Pathways using Chemical Inhibitors
This protocol allows for the elucidation of the specific endocytic pathways involved in CPP uptake.
-
Cell Preparation: Seed cells as described for the flow cytometry protocol.
-
Inhibitor Pre-treatment: Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Commonly used inhibitors and their targets are listed in the table below.
Table 3: Common Endocytosis Inhibitors
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | 1-10 mM |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | 50-100 µM |
-
CPP Incubation: Add the fluorescently labeled CPP to the inhibitor-containing media and incubate for the desired time (e.g., 2 hours).
-
Uptake Quantification: Quantify the cellular uptake of the CPP using the flow cytometry protocol described above.
-
Analysis: Compare the uptake of the CPP in the presence and absence of each inhibitor to determine the involvement of the respective pathways. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Caption: Workflow for evaluating CPP performance.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
CPP9 Shines in Cytosolic Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals seeking efficient intracellular delivery vectors, this guide provides an objective comparison of the cell-penetrating peptide (CPP) CPP9 against other well-known alternatives, supported by experimental data from flow cytometry analysis.
The ability to efficiently deliver therapeutic molecules into the cytosol of target cells is a critical hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as promising non-viral vectors for this purpose. Among the diverse array of CPPs, the cyclic peptide this compound has demonstrated exceptional efficiency in reaching the cytosol, outperforming many of its linear counterparts. This guide delves into the comparative performance of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the cellular uptake and processing pathways.
Performance Comparison: this compound vs. Alternatives
Flow cytometry analysis has been instrumental in quantifying the cellular uptake and endosomal escape of CPPs, key determinants of their cytosolic delivery efficiency. The following table summarizes the performance of this compound in comparison to the well-characterized linear CPPs, Tat and R9, in HeLa cells. The data highlights the superior ability of this compound to not only enter the cell but also to escape from endosomes, the primary barrier to cytosolic access.
| Cell-Penetrating Peptide | Total Cellular Uptake (MFI) | Cytosolic Delivery Efficiency (%) |
| This compound | 100 ± 8 | 62 ± 5 |
| Tat | 45 ± 5 | 2.0 ± 0.5 |
| R9 | 60 ± 6 | 3.0 ± 0.7 |
MFI: Mean Fluorescence Intensity, representing the total amount of peptide taken up by the cells. Data is normalized to this compound uptake. Cytosolic Delivery Efficiency is the percentage of the total internalized peptide that successfully reaches the cytosol.
The data clearly indicates that while all three peptides are internalized by HeLa cells, this compound exhibits a significantly higher cytosolic delivery efficiency. This suggests that this compound possesses a more effective mechanism for escaping endosomal entrapment.
Unveiling the Mechanism: Cellular Uptake and Endosomal Escape
The journey of a CPP from the extracellular space to the cytosol is a multi-step process. Understanding these pathways is crucial for optimizing CPP-based delivery systems.
Caption: Cellular uptake pathway of this compound, highlighting the key stages from plasma membrane interaction to endosomal escape.
Cyclic CPPs like this compound are thought to enter cells primarily through endocytosis.[1] They initially interact with the plasma membrane, likely through electrostatic interactions with phospholipids, which triggers their internalization into endosomes.[1] As the endosome matures and its internal pH decreases, this compound is believed to induce membrane curvature and budding of small vesicles, leading to its escape into the cytosol.[1] This efficient endosomal escape is a key factor contributing to its superior cytosolic delivery.[1]
Experimental Protocols
Accurate and reproducible quantification of CPP delivery is paramount. The following is a detailed protocol for the flow cytometry-based analysis of fluorescently labeled CPP uptake and endosomal escape.
1. Cell Culture and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
2. Peptide Preparation and Labeling:
-
Synthesize and purify this compound, Tat, and R9 peptides.
-
Label the peptides with a fluorescent dye (e.g., FITC or Rhodamine) according to the manufacturer's protocol. The labeling efficiency should be determined.
3. Cellular Uptake Assay:
-
On the day of the experiment, replace the culture medium with fresh serum-free DMEM.
-
Add the fluorescently labeled CPPs to the wells at a final concentration of 5 µM.
-
Incubate the cells for 2 hours at 37°C.
-
As a negative control, incubate cells with serum-free DMEM without any CPPs.
4. Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., EDTA-based).
-
Resuspend the cells in 500 µL of FACS buffer (PBS containing 1% FBS and 0.1% sodium azide).
5. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorescently labeled peptides with the appropriate laser and detect the emission using the corresponding filter.
-
Gate the live cell population based on forward and side scatter profiles.
-
For each sample, record the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
6. Endosomal Escape Assay (pH-sensitive dye method):
-
For quantifying endosomal escape, label the CPPs with a pH-sensitive dye (e.g., pHrodo Red) and a pH-insensitive dye (e.g., Alexa Fluor 647) for ratiometric analysis.
-
Follow the same procedure as the cellular uptake assay.
-
During flow cytometry analysis, measure the fluorescence intensity from both dyes.
-
The ratio of the pH-sensitive dye's fluorescence (which increases in the acidic endosomal environment) to the pH-insensitive dye's fluorescence provides a quantitative measure of the peptide remaining in the endosomes. A lower ratio indicates more efficient endosomal escape.
By adhering to these detailed protocols, researchers can obtain reliable and comparable data on the performance of this compound and other cell-penetrating peptides, facilitating the selection of the most effective delivery vector for their specific application.
References
A Comparative Guide to Investigating CPP9 Internalization: Fluorescence Microscopy and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of therapeutic molecules is a cornerstone of modern drug development. Cell-Penetrating Peptides (CPPs), such as CPP9, have emerged as promising vectors for traversing the cell membrane. Understanding the efficiency and mechanism of this compound internalization is paramount for optimizing its use as a delivery vehicle. This guide provides a comprehensive comparison of fluorescence microscopy with other key techniques used to study CPP internalization, supported by experimental data and detailed protocols.
Quantitative Comparison of Internalization Assays
| Method | Principle | Typical Quantitative Readout (for Tat peptide) | Advantages | Disadvantages |
| Fluorescence Microscopy | Visualization of fluorescently-labeled CPPs within cells. | Intracellular fluorescence intensity per cell. | Provides spatial resolution (localization in organelles); suitable for live-cell imaging. | Prone to artifacts from fixation and membrane-adsorbed peptides; quantification can be complex. |
| Flow Cytometry | Measures the fluorescence of individual cells in suspension. | Mean fluorescence intensity of a cell population. | High-throughput analysis of a large number of cells; provides statistically robust data. | Does not provide subcellular localization; can be skewed by surface-bound peptides. |
| Fluorometry (Spectrofluorometry) | Measures the total fluorescence in a cell lysate. | Total fluorescence intensity normalized to protein concentration. | Simple and rapid quantification of total cell-associated peptide. | No distinction between internalized and membrane-bound peptide; susceptible to quenching effects. |
| Mass Spectrometry (MALDI-TOF) | Direct detection and quantification of the peptide based on its mass-to-charge ratio. | Absolute amount of internalized peptide (e.g., pmol/10^6 cells). | Highly accurate and sensitive; can distinguish intact peptide from degraded fragments. | Requires specialized equipment; lower throughput compared to fluorescence-based methods. |
Experimental Protocols
Protocol 1: Fluorescence Microscopy of this compound Internalization
This protocol outlines the steps for visualizing the internalization of a fluorescently labeled this compound (e.g., FITC-CPP9) into cultured mammalian cells using confocal microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluorescently labeled this compound (e.g., FITC-CPP9)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for cell fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Peptide Incubation: Prepare a working solution of FITC-CPP9 in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the FITC-CPP9 solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide. To further remove membrane-bound peptides, an acid wash (e.g., 0.2 M glycine, pH 2.5) can be performed for a brief period.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions to visualize the nuclei.
-
Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescently labeled this compound and the nuclear stain. Z-stack images can be acquired to confirm intracellular localization.
Protocol 2: Flow Cytometry for Quantitative Analysis of this compound Internalization
This protocol describes the quantification of this compound internalization using flow cytometry.
Materials:
-
Mammalian cell line
-
Cell culture medium
-
Fluorescently labeled this compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and culture until they reach 80-90% confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled this compound as described in the fluorescence microscopy protocol.
-
Cell Detachment: After incubation and washing, detach the cells from the plate using Trypsin-EDTA.
-
Cell Pelleting: Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the emission in the corresponding channel for the fluorophore.
-
Data Analysis: Gate the viable cell population based on forward and side scatter. The mean fluorescence intensity of the gated population is proportional to the amount of internalized this compound.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between different analytical methods, the following diagrams have been generated using the DOT language.
Conclusion
The choice of method for studying this compound internalization depends on the specific research question. Fluorescence microscopy is an invaluable tool for visualizing the subcellular fate of this compound and is particularly powerful for mechanistic studies, especially when using live-cell imaging. However, for high-throughput screening and accurate quantification of uptake efficiency, techniques like flow cytometry and mass spectrometry are more suitable. A multi-faceted approach, combining the spatial information from microscopy with the quantitative power of other methods, will provide the most comprehensive understanding of this compound internalization, ultimately accelerating the development of CPP-based drug delivery systems.
CPP9 Delivery Efficiency: A Comparative Analysis for Drug Development Professionals
In the landscape of cellular delivery vectors, cell-penetrating peptides (CPPs) represent a promising class of molecules for transporting therapeutic cargoes across the cell membrane. Among these, the cyclic CPP, CPP9, has garnered significant attention due to its enhanced stability and delivery efficacy. This guide provides a comparative analysis of this compound's delivery efficiency against other well-established CPPs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal delivery vector for their applications.
Superior Delivery Efficiency of Cyclic CPPs
Cyclic CPPs, including this compound, have consistently demonstrated superior cellular uptake and cytosolic delivery compared to their linear counterparts. This enhanced efficiency is attributed to their constrained conformation, which promotes more effective interactions with the cell membrane and facilitates endosomal escape.
A comparative study has shown that a cyclic CPP can exhibit a cytosolic delivery efficiency of up to 120%, a stark contrast to the 2.0% efficiency observed for the well-known linear CPP, Tat. While direct quantitative data for this compound against a comprehensive panel of other CPPs in a single study is limited, the consensus in the scientific literature indicates a significant advantage for cyclic structures.
| CPP Class | Representative Peptides | Typical Cytosolic Delivery Efficiency | Key Characteristics |
| Cyclic Amphipathic | This compound (cyclo(fΦRrRrQ)) , CPP1 (cyclo(FΦRRRRQ)) | High (qualitative evidence suggests significant improvement over linear CPPs) | Enhanced proteolytic stability, improved membrane interaction, efficient endosomal escape.[1][2] |
| Linear Cationic | Tat (GRKKRRQRRRPQ), Penetratin (RQIKIWFQNRRMKWKK), Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | Low to Moderate | Prone to endosomal entrapment, lower stability compared to cyclic counterparts.[1] |
| Linear Amphipathic | Model Amphipathic Peptide (MAP) | Moderate | Improved uptake over purely cationic linear CPPs, but still susceptible to endosomal entrapment. |
| Poly-arginine | R8 (RRRRRRRR) | Moderate | Efficient cellular uptake but often remains trapped in endosomes. |
Experimental Protocols for Assessing Delivery Efficiency
Accurate quantification of CPP delivery efficiency is crucial for the comparative evaluation of different peptides. Below are detailed methodologies for key experiments commonly employed in this assessment.
Quantification of Cellular Uptake by Flow Cytometry
This protocol outlines the steps to quantify the internalization of fluorescently labeled CPPs into cultured cells using Fluorescence-Activated Cell Sorting (FACS).
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO)
-
Fluorescently labeled CPPs (e.g., FITC-CPP9)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh, serum-free medium containing the fluorescently labeled CPP at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Add Trypsin-EDTA to the wells and incubate at 37°C until the cells detach. This step also helps to remove membrane-bound peptides.
-
Sample Preparation: Resuspend the detached cells in complete medium to inactivate the trypsin. Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
FACS Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission to quantify the mean fluorescence intensity of the cell population. Untreated cells should be used as a negative control to set the baseline fluorescence.
Visualization of Intracellular Delivery by Confocal Microscopy
This method allows for the visualization of the subcellular localization of CPP-cargo complexes.
Materials:
-
Cultured mammalian cells grown on glass-bottom dishes
-
Fluorescently labeled CPP-cargo complex
-
Hoechst 33342 (for nuclear staining)
-
Lysotracker Red (for endosome/lysosome staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Staining and Incubation: Wash the cells with PBS and then incubate with Hoechst 33342 and/or Lysotracker Red according to the manufacturer's instructions to label the nucleus and endosomes, respectively.
-
CPP Incubation: Replace the staining solution with fresh medium containing the fluorescently labeled CPP-cargo complex and incubate for the desired time.
-
Imaging: Wash the cells with PBS to remove extracellular CPP-cargo complexes. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used. Co-localization analysis can be performed to determine the extent of endosomal entrapment versus cytosolic delivery.
Visualizing the Process: From Cellular Entry to Experimental Workflow
To better understand the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Cellular uptake and endosomal escape of this compound via the vesicle budding and collapse mechanism.
Caption: A generalized experimental workflow for the comparative analysis of CPP delivery efficiency.
Caption: Visual representation of the enhanced delivery efficiency of cyclic CPPs like this compound over linear CPPs.
References
A Comparative Analysis of the Cytotoxicity of CPP9 and Other Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) have emerged as promising vectors for the intracellular delivery of therapeutic molecules. Their ability to traverse cellular membranes makes them invaluable tools in drug development. However, a critical aspect of their clinical translation is their inherent cytotoxicity. This guide provides a comparative overview of the cytotoxicity of CPP9, a highly efficient cyclic CPP, and other well-established CPPs, supported by experimental data and detailed protocols.
Cytotoxicity Profile: A Comparative Summary
The cytotoxic effects of CPPs can vary significantly depending on the peptide sequence, concentration, cell type, and the nature of the cargo being delivered. While direct comparative studies including this compound against a wide range of other CPPs are limited in publicly available literature, existing data provides valuable insights into their relative safety profiles.
| Cell-Penetrating Peptide | Cell Line(s) | Assay | Key Findings |
| This compound | HeLa, NIH 3T3, A549, H1299 | MTT Assay | Reported to have low cytotoxicity.[1] |
| TAT | HeLa, CHO | WST-1 Assay | Negligible effects on proliferation up to 50 μM.[2] Labeling with a fluorophore can increase cytotoxicity.[2] |
| Penetratin | HeLa, CHO | WST-1 Assay | Negligible effects on proliferation up to 50 μM.[2] |
| Transportan 10 (TP10) | HeLa, CHO | WST-1 Assay | Significantly reduces proliferation at higher concentrations.[2] |
| Polyarginine (R9) | A549 | MTT Assay | Exhibits concentration-dependent toxicity.[3] |
Note: The cytotoxicity of CPPs is highly context-dependent. The data presented here is a summary from different studies and direct comparison of absolute values across studies should be done with caution.
In-Depth Look at this compound Cytotoxicity
This compound, a small, amphipathic cyclic peptide, has been identified as a highly efficient CPP.[1] Studies have highlighted its low cytotoxicity, which, combined with its high proteolytic stability and oral bioavailability, makes it a promising candidate for therapeutic delivery.[1] Its mechanism of entry into mammalian cells primarily involves endocytosis, followed by efficient release from the endosome.[1]
Experimental Methodologies for Cytotoxicity Assessment
Accurate assessment of CPP-induced cytotoxicity is crucial. The following are standard in vitro assays used to quantify the cytotoxic effects of CPPs.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the CPPs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
WST-1 Assay (Water-Soluble Tetrazolium salt-1)
Similar to the MTT assay, the WST-1 assay measures cell proliferation and viability.
Principle: WST-1 is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan dye produced is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 450 nm.
Lactate Dehydrogenase (LDH) Leakage Assay
This assay measures the integrity of the plasma membrane to assess cytotoxicity.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with CPPs as described for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of different CPPs.
Caption: Workflow for comparing CPP cytotoxicity.
Signaling Pathways in CPP-Mediated Cytotoxicity
The precise signaling pathways involved in CPP-induced cytotoxicity are not fully elucidated and can be peptide-specific. For many cationic CPPs, at high concentrations, cytotoxicity is often attributed to membrane disruption, leading to necrosis. This is a direct physical effect rather than a specific signaling cascade. However, for some CPPs, entry into the cytoplasm can trigger apoptotic pathways.
The diagram below illustrates a generalized view of potential mechanisms.
Caption: Potential CPP cytotoxicity mechanisms.
References
- 1. This compound - SB PEPTIDE [sb-peptide.com]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CPP9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of experimental integrity and personnel safety. This document provides essential logistical and safety information for the proper disposal of CPP9, a small, amphipathic, cyclic cell-penetrating peptide (CPP) used for the intracellular delivery of therapeutic agents and chemical probes.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the handling and disposal of research-grade peptides.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Treat this compound as a potent biological material.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile. If gloves become contaminated, change them immediately.[2]
-
Eye Protection: Safety glasses or goggles are required to protect against splashes, particularly when handling this compound in solution.[2]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized this compound powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
Handling and Storage:
-
Designated Area: All handling of this compound should be confined to a designated and clean laboratory area.[2]
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[2][3][4] Reconstituted solutions should be stored refrigerated for the short term, ideally in aliquots to prevent repeated freeze-thaw cycles.[2][3]
-
Labeling: Ensure all containers holding this compound are clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[2][3]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste is essential to protect personnel and the environment. Never dispose of peptides in the regular trash or down the drain.[2][5] All peptide waste should be treated as laboratory chemical waste.[3]
Liquid Waste Disposal
Liquid waste containing this compound, including unused solutions and rinsates, should be chemically inactivated before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for inactivating the peptide. Common options include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[6]
-
Prepare the Inactivation Solution: In a certified chemical fume hood, prepare the selected inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[6]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[6]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[6]
-
Final Disposal: After inactivation and neutralization, the solution must be collected in a designated hazardous waste container.[2][3] Consult with your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[2][6]
Solid Waste Disposal
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.[6]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][6]
-
Decontamination of Labware: Reusable labware that has come into contact with this compound should be decontaminated. Soaking in an enzymatic detergent or a 10% bleach solution for at least 30 minutes is an effective method.[6][7][8]
-
Storage: Store the sealed hazardous waste container in a designated accumulation area.[6]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service.[2][6]
Quantitative Data for Decontamination
The following table provides a summary of quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Concentration for Use | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions. | 30-60 minutes | Effective for many peptides, but can be corrosive to some surfaces.[6] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal.[6] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal.[6] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide24.store [peptide24.store]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Personal protective equipment for handling CPP9
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like the cell-penetrating peptide CPP9 is paramount for both personal safety and research integrity. While specific safety data for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling synthetic peptides. It is crucial to supplement this guidance with your institution's specific protocols and to consult with your Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized (powder) or reconstituted (liquid) form, a standard set of personal protective equipment should be utilized to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should conform to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. It is advisable to wear double gloves for added protection. Gloves should be changed immediately upon contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of lyophilized peptide to prevent inhalation of dust particles.[1][2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory where hazardous materials are present.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity and stability of this compound.[3][4]
Handling Lyophilized this compound:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation, which can compromise the peptide's stability.[1][5][6]
-
Weighing: Conduct the weighing of the lyophilized powder in a designated, clean area, minimizing exposure to air and moisture.[1][7] For larger quantities, the use of a fume hood and a dust mask is recommended.[1][4]
-
Sealing: After weighing, tightly reseal the container.[1] For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[4][6]
Reconstituting this compound:
-
Solvent Selection: Use a sterile, appropriate solvent for reconstitution. This is typically sterile water or a buffer solution. The choice of solvent can impact the peptide's stability and solubility.[3]
-
Dissolving: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.[8]
-
Labeling: Clearly label all reconstituted solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[9]
Storage of this compound:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Store in a tightly sealed container, protected from light.[3][6][10] A desiccator should be used for peptides prone to moisture absorption.[5] |
| Reconstituted Solution | -20°C or -80°C | Short to Medium-term | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6][9] Use sterile buffers at pH 5-6 to prolong stability.[5][11] |
Disposal Plan
All materials contaminated with this compound, including used vials, pipette tips, and gloves, should be treated as chemical waste.
Waste Segregation and Disposal:
-
Collection: Collect all solid and liquid waste contaminated with this compound in a designated and clearly labeled hazardous waste container.[9][12]
-
Inactivation (for liquid waste): For liquid waste containing peptides, inactivation may be required by your institution. A common method is to treat the waste with a 10% bleach solution for at least 30 minutes.[13] Always verify this procedure with your EHS department.
-
Institutional Protocols: Adhere strictly to your institution's guidelines for the disposal of chemical waste.[9] Contact your EHS office for specific procedures and to arrange for waste pickup.[9] Never dispose of peptide waste down the drain or in the regular trash.[9][14]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. methodpeptides.com [methodpeptides.com]
- 9. peptide24.store [peptide24.store]
- 10. jpt.com [jpt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
